5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZKFPOUNLXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675423 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050619-81-2 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazole Intermediate
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Within this esteemed class of heterocycles, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of diverse and complex molecular architectures. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group amenable to various transformations, and a stabilizing phenyl ring, makes it a highly valuable building block for drug discovery programs. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a precursor for novel therapeutic agents.
Core Properties and Identification
CAS Number: 1050619-81-2[1]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures the unambiguous identification of this specific chemical substance.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClN₃ | [2] |
| Molecular Weight | 203.63 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 363 °C | [2] |
| Density | 1.28 g/cm³ | [2] |
| Flash Point | 173 °C | [2] |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the construction of the pyrazole core, followed by the strategic introduction of the chloro substituent.
Step 1: Synthesis of the Precursor, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
The foundational step involves the well-established condensation reaction to form the 5-aminopyrazole ring system. This reaction is a cornerstone of pyrazole chemistry and can be achieved with high efficiency.
Reaction Scheme:
Caption: Synthesis of the 5-aminopyrazole precursor.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent.
Causality and Mechanistic Considerations: This reaction proceeds via a Michael addition of the phenylhydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring. The regioselectivity of this reaction is high, predominantly yielding the 5-amino isomer.
Step 2: Conversion to this compound via the Sandmeyer Reaction
The transformation of the 5-amino group to a chloro substituent is classically achieved through the Sandmeyer reaction. This reliable and well-understood method proceeds via a diazonium salt intermediate.
Reaction Scheme:
Caption: The Sandmeyer reaction for chloro substitution.
Detailed Experimental Protocol:
-
Diazotization: Suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: To this cold suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid. Add the freshly prepared cold diazonium salt solution to the CuCl solution portion-wise. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Expert Insights: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of freshly prepared CuCl is also recommended for optimal yields.
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl ring. The proton at the 3-position of the pyrazole ring would likely appear as a singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon (around 115 ppm), the carbons of the pyrazole ring, and the carbons of the phenyl group. The carbon bearing the chlorine atom (C5) will be significantly influenced by the halogen's electronegativity.
-
IR Spectroscopy: Key infrared absorption bands are expected for the nitrile (C≡N) stretch (around 2230 cm⁻¹), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore, and this compound serves as a versatile starting material for the synthesis of a variety of biologically active molecules. Its utility is primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
While a direct lineage to a marketed drug is not prominently documented in the public domain, the structural motif is present in numerous patented compounds with diverse biological activities, including but not limited to:
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The substituents on the pyrazole core can be tailored to achieve selectivity for specific kinase targets.
-
Agrochemicals: Phenylpyrazole derivatives are a significant class of insecticides and pesticides.[4] The specific substitution pattern of the title compound makes it a candidate for derivatization into novel crop protection agents.
-
Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal properties.
The true value of this compound for drug development professionals lies in its potential for diversification. The chloro and nitrile functionalities provide orthogonal chemical handles for further elaboration, allowing for the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related pyrazole derivatives can provide guidance.[5][6][7]
General Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.
Conclusion
This compound stands as a testament to the enduring importance of the pyrazole scaffold in contemporary chemical and pharmaceutical research. Its accessible synthesis, coupled with the versatility of its functional groups, positions it as a valuable asset in the arsenal of medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, underscoring its significance as a key building block in the quest for novel and effective therapeutic agents. As research continues to uncover the vast potential of pyrazole-based compounds, the utility of intermediates like this compound is set to expand, paving the way for the next generation of innovative medicines.
References
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Pi Chemicals. (n.d.). Material Safety Data Sheet: 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. Retrieved from [Link]
- Farhat, A. A. M., Barsy, M. A., & Kheder, N. A. (2007). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of the Chinese Chemical Society, 54(1), 33-42.
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(58), 36949-36961.
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]
- Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (2004). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Retrieved from [Link]
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ResearchGate. (2021, June). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core data with practical, field-proven insights into its characterization and reactivity.
Section 1: Introduction and Molecular Structure
This compound is a substituted pyrazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a stable pyrazole core, a phenyl substituent that modulates lipophilicity, a reactive chloro group, and a cyano (nitrile) moiety, each contributing to its unique chemical profile and synthetic potential. Understanding these foundational properties is critical for its effective application in research and development.
Figure 1: 2D Chemical Structure of this compound.
Section 2: Core Physicochemical Identifiers
Precise identification is the cornerstone of reproducible science. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1050619-81-2 | [1] |
| Molecular Formula | C₁₀H₆ClN₃ | [1][2] |
| Molecular Weight | 203.63 g/mol | [1] |
| Exact Mass | 203.0250 | [1] |
| InChI Key | PUSZKFPOUNLXFN-UHFFFAOYSA-N | [1] |
Section 3: Key Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.
| Property | Value | Significance |
| Melting Point | 79 - 80 °C | A sharp, defined melting range is a primary indicator of high purity.[1][3] |
| Boiling Point | 363 °C (at 760 mmHg) | Indicates low volatility under standard conditions.[1] |
| Density | 1.28 g/cm³ | Useful for formulation and reaction stoichiometry calculations.[1] |
| Flash Point | 173 °C | Important for safety protocols and assessing fire hazards.[1] |
| XLogP3 | 2.6 | Suggests moderate lipophilicity, a key parameter in predicting membrane permeability and solubility in drug discovery.[1] |
| Appearance | White to light yellow crystalline solid | Inferred from similar compounds; visual inspection is a first-pass purity check.[4][5] |
Section 4: Spectroscopic Profile (Expert Analysis)
Spectroscopic data provides an empirical fingerprint for structural confirmation and purity assessment. While a dedicated spectrum for this specific compound is not publicly available, an expert analysis based on its constituent functional groups and data from closely related analogs allows for a reliable prediction of its spectral features.[6][7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.40 and 7.60 ppm.[7] A singlet corresponding to the C3 proton on the pyrazole ring should also be present.
-
¹³C NMR Spectroscopy: The carbon spectrum will be more complex, showing distinct signals for the nitrile carbon (δ ~114 ppm), the carbons of the pyrazole ring, and the carbons of the phenyl substituent.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band around 2205-2225 cm⁻¹ characteristic of the C≡N (nitrile) stretch.[6] Other key signals will include those for aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 203.6. A key diagnostic feature will be the presence of an M+2 peak at m/z ≈ 205.6 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[4]
Section 5: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its chloro and nitrile functional groups.
-
Nucleophilic Substitution: The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution reactions. For instance, it can react with hydrazine hydrate, leading to the formation of hydrazino-pyrazole derivatives, which are themselves valuable synthetic precursors.[9]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or can be reduced to a primary amine.[10] These transformations open pathways to a wide array of amides, esters, and other derivatives.
This dual reactivity makes the compound a strategic starting material for building diverse molecular scaffolds, particularly in the search for new bioactive agents.
Figure 2: Key reaction pathways for this compound.
Section 6: Self-Validating Experimental Protocols
To ensure the integrity of research, the physical properties of starting materials must be rigorously verified. The following protocols describe standard, self-validating methods for characterizing this compound.
Protocol 6.1: Melting Point Determination (Capillary Method)
Causality: This method is a rapid and reliable technique to assess the purity of a crystalline solid. Pure compounds exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[3] A slow, controlled heating rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.[11]
-
Capillary Loading: Press the open end of a capillary tube into the powder until a small amount (1-2 mm) of the sample enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[11][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[13]
-
Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[3][12]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the precise determination at least twice. Consistent results confirm the accuracy of the measurement.
Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound.[14] A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals.[14] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high stability.[15] Magnetic field homogeneity, achieved through "shimming," is critical for obtaining sharp, well-resolved peaks.[15]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.[14]
-
Transfer: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing solid particles or air bubbles. The solution height should be about 4-5 cm.[14]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or acetone to remove any fingerprints or dust. Cap the tube securely.
-
Instrument Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the assembly into the NMR spectrometer.
-
Data Acquisition:
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune the probe to the desired nucleus (e.g., ¹H).
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans) and acquire the Free Induction Decay (FID) data.[15]
-
Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum.
-
Section 7: Conclusion
This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its moderate lipophilicity, defined thermal characteristics, and versatile reactive sites make it a valuable intermediate in synthetic chemistry. The protocols and data presented in this guide provide a solid foundation for its confident use in a research and development setting, enabling scientists to leverage its full potential in the creation of novel molecules.
Section 8: References
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Melting point determination. [Link]
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Measuring the Melting Point - Westlab Canada. [Link]
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]
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4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]
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Nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
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Stepbystep procedure for NMR data acquisition. [Link]
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(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
-
Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate | Journal of Organic and Pharmaceutical Chemistry. [Link]
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5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]
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Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. [Link]
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Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. [Link]
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WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
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5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. [Link]
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The Synthetic Chemist's Guide to Pyrazole Carbonitriles: Core Pathways and Mechanistic Insights
Abstract
This technical guide provides an in-depth exploration of the fundamental synthesis pathways for pyrazole carbonitrile compounds, a scaffold of paramount importance in modern drug discovery and agrochemical development.[1][2] We move beyond a mere recitation of protocols to offer a mechanistic rationale for key synthetic strategies, empowering researchers to make informed decisions in their experimental design. This document is structured to serve as a practical reference for scientists and professionals dedicated to the advancement of medicinal and materials chemistry. We will dissect classical cyclocondensation reactions, highly efficient multicomponent strategies, and other pivotal methods, all supported by detailed experimental protocols and visual aids to bridge theory with practice.
Introduction: The Privileged Status of the Pyrazole Carbonitrile Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The incorporation of a carbonitrile (-CN) group onto the pyrazole ring often enhances the therapeutic potential of these molecules. The nitrile moiety can act as a key pharmacophoric element, participating in hydrogen bonding and other crucial interactions within biological targets. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration. Consequently, the development of robust and efficient synthetic routes to pyrazole carbonitriles is a highly active area of research.[2] This guide will illuminate the most reliable and innovative pathways to access this valuable class of compounds.
Foundational Synthesis Strategies
The construction of the pyrazole carbonitrile core can be broadly categorized into several key strategies. The choice of a particular pathway is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability.
Pathway I: Cyclocondensation of Hydrazines with β-Functionalized Nitriles
The most traditional and perhaps most versatile approach to pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5][6][7] For the synthesis of pyrazole carbonitriles, this strategy is adapted by employing precursors that contain a nitrile group.
2.1.1 The Knorr Pyrazole Synthesis and its Analogs
The seminal Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine.[3] To generate a pyrazole carbonitrile, a β-ketonitrile is a common and effective starting material.
Causality Behind the Method: The reaction hinges on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons in the β-ketonitrile. The initial step is typically the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be an issue with unsymmetrical β-ketonitriles and substituted hydrazines, often leading to a mixture of isomers.
Workflow Diagram: Knorr-type Synthesis of Pyrazole Carbonitriles
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Biological significance of the pyrazole scaffold in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the power of scaffold-based drug discovery.[1][2] Its remarkable versatility and synthetic accessibility have positioned it as a "privileged scaffold" in medicinal chemistry, a core structural motif that appears in a multitude of biologically active compounds.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets with high affinity and specificity.[5][6] This guide provides a comprehensive technical overview of the biological significance of the pyrazole scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the synthetic strategies that bring these vital molecules to life.
The Broad Spectrum of Biological Activity: A Scaffold for All Seasons
The therapeutic reach of pyrazole-based compounds is vast, spanning a wide range of diseases. This is evidenced by the numerous FDA-approved drugs that feature this core structure, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer agent Ruxolitinib.[3][4] The inherent metabolic stability of the pyrazole ring is a key factor in its success, contributing to favorable pharmacokinetic profiles in many drug candidates.[1] The following sections will explore the prominent biological activities of pyrazole derivatives, highlighting key examples and their clinical significance.
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[5][7] Celecoxib (Celebrex®) is a landmark example, demonstrating how the pyrazole core can be decorated to achieve high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Mechanism in Focus: Celecoxib and COX-2 Inhibition
The anti-inflammatory effects of Celecoxib are primarily mediated through its selective inhibition of COX-2.[8] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By blocking the active site of COX-2, Celecoxib prevents the production of these pro-inflammatory prostaglandins.[8]
Beyond its anti-inflammatory effects, Celecoxib has also been investigated for its anticancer properties. These are thought to arise from COX-2 independent mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[9][10]
Anticancer Activity: Targeting Kinases and Beyond
The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, particularly kinase inhibitors. Ruxolitinib (Jakafi®), for instance, is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway.[11] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[12]
Pathway Spotlight: Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway leads to reduced cell proliferation and survival in cancer cells that are dependent on this signaling cascade.[11][12]
Other Notable Biological Activities
The therapeutic potential of the pyrazole scaffold extends to numerous other areas, including:
-
Erectile Dysfunction: Sildenafil (Viagra®) is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][13] By inhibiting PDE5, Sildenafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[1][14]
Mechanism of Action: Sildenafil and PDE5 Inhibition
-
Antimicrobial and Antiviral Activity: Numerous pyrazole derivatives have demonstrated potent activity against a range of bacteria, fungi, and viruses.[1]
-
Anticonvulsant and Neuroprotective Effects: The pyrazole scaffold has been explored for its potential in treating neurological disorders.
Structure-Activity Relationships (SAR) and Drug Design
The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents at various positions on the ring. Key positions for substitution are N1, C3, C4, and C5. For example, in the case of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were found to be crucial for potent and selective activity.[15][16]
Synthetic Strategies: Building the Pyrazole Core
The widespread use of the pyrazole scaffold is also a result of its synthetic tractability. Several robust and versatile methods exist for the synthesis of pyrazole derivatives.
Key Synthetic Methodologies:
-
Knorr Pyrazole Synthesis (Cyclocondensation): This is a classic and widely used method that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][17] The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions.[15]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene.[15][16] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.
-
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This is another common method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[16]
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
The following is a representative, step-by-step protocol for the synthesis of a 1,3,5-trisubstituted pyrazole derivative via the Knorr synthesis.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of the 1,3-diketone in ethanol, add the substituted hydrazine hydrochloride.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Quantitative Data Summary
The following table summarizes the in vitro activity of selected pyrazole-containing drugs against their respective targets.
| Drug | Target | Activity (IC50/Ki) | Therapeutic Area |
| Celecoxib | COX-2 | 0.04 µM (IC50) | Anti-inflammatory |
| Ruxolitinib | JAK1 | 3.3 nM (IC50) | Anticancer |
| JAK2 | 2.8 nM (IC50) | ||
| Sildenafil | PDE5 | 3.9 nM (IC50) | Erectile Dysfunction |
| Crizotinib | ALK | 24 nM (IC50) | Anticancer |
| c-Met | 20 nM (IC50) | ||
| Apixaban | Factor Xa | 0.08 µM (Ki) | Anticoagulant |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[18] Its proven track record in delivering clinically successful drugs, combined with the ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in medicinal chemistry.[17] Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity, potency, and pharmacokinetic properties. The exploration of this "privileged scaffold" in new therapeutic areas, driven by a deeper understanding of disease biology and advanced computational drug design, promises to yield the next generation of innovative medicines.
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Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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Gesi, S., Gesi, S., & Gesi, S. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
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Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(5), 385. [Link]
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The Evolving Landscape of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1-phenyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the literature on 1-phenyl-1H-pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships (SAR) against various biological targets, and elucidate the mechanisms of action that drive their pharmacological effects. This guide aims to be a comprehensive resource, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic core.
Introduction: The Significance of the 1-Phenyl-1H-Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. The introduction of a phenyl group at the N1 position of the pyrazole ring, creating the 1-phenyl-1H-pyrazole scaffold, has proven to be a particularly fruitful strategy in drug discovery. This substitution significantly influences the physicochemical properties of the molecule, enhancing its metabolic stability and modulating its binding affinity to various biological targets.
The versatility of the 1-phenyl-1H-pyrazole core is evidenced by its presence in a wide range of approved drugs and clinical candidates. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. Beyond inflammation, derivatives of this scaffold have demonstrated potent activity as anticancer, antimicrobial, antiviral, and neuroprotective agents, highlighting its broad therapeutic potential.
This guide will provide a structured overview of the key aspects of 1-phenyl-1H-pyrazole chemistry and pharmacology, with a focus on practical applications for drug discovery and development.
Synthetic Strategies: Building the 1-Phenyl-1H-Pyrazole Scaffold
The construction of the 1-phenyl-1H-pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis and its Variations
The most classical and widely employed method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, in this case, phenylhydrazine.
General Experimental Protocol for Knorr Pyrazole Synthesis:
-
To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).
-
The reaction mixture is typically heated under reflux for a period ranging from 1 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
A variation of this method involves the use of ionic liquids as a solvent, which can offer advantages in terms of reaction rate and regioselectivity. Another modification utilizes silica-supported phosphorus pentoxide (P2O5·SiO2) as an efficient catalyst for the condensation, often under solvent-free conditions.
Synthesis from Chalcones
1,3,5-Trisubstituted pyrazoles can be readily synthesized from α,β-unsaturated ketones, commonly known as chalcones. The chalcone is first reacted with phenylhydrazine to form a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.
Step-by-Step Protocol for Pyrazole Synthesis from Chalcones:
-
Pyrazoline formation: A mixture of the chalcone (1 equivalent) and phenylhydrazine (1.1 equivalents) in a solvent like glacial acetic acid is refluxed for several hours.
-
Oxidation: The resulting pyrazoline can be oxidized to the pyrazole using various oxidizing agents such as manganese dioxide (MnO2) or iodine in DMSO.
-
The final product is then isolated and purified using standard techniques like recrystallization or column chromatography.
Synthesis of Key Intermediates: 1-Phenyl-1H-pyrazole-4-carbaldehydes
1-Phenyl-1H-pyrazole-4-carbaldehydes are versatile intermediates that can be further functionalized to generate a wide range of derivatives. A common method for their synthesis is the Vilsmeier-Haack reaction.
Detailed Experimental Protocol for Vilsmeier-Haack Reaction:
-
The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF).
-
The appropriate acetophenone phenylhydrazone is then added to the freshly prepared Vilsmeier-Haack reagent.
-
The reaction mixture is heated, typically at 60-70 °C, for several hours.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or potassium carbonate.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Biological Activities and Therapeutic Potential
1-Phenyl-1H-pyrazole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development across various therapeutic areas.
Anti-inflammatory and Analgesic Activity: Targeting COX-2
A significant number of 1-phenyl-1H-pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a diaryl-substituted pyrazole, is a clinically approved selective COX-2 inhibitor. The selective inhibition of COX-2 over COX-1 is a key attribute, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
The anti-inflammatory mechanism of these compounds involves the blockade of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, 1-phenyl-1H-pyrazole derivatives prevent the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of the COX-2 pathway by 1-phenyl-1H-pyrazole derivatives.
Anticancer Activity: A Multi-Targeted Approach
The 1-phenyl-1H-pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Many 1-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cell growth and immunity. Aberrant JAK activation is implicated in various cancers. Several 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to be potent JAK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors. 1-Phenyl-1H-pyrazole derivatives have been developed as inhibitors of Aurora kinases A and B, leading to cell cycle arrest and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Some pyrazole-thiadiazole hybrids have been designed as EGFR inhibitors with promising anticancer activity.
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. Recently, phenylpyrazole derivatives have been discovered as selective inhibitors of Mcl-1. These compounds bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bim, thereby triggering the intrinsic apoptotic pathway. This leads to the activation of caspases and ultimately, programmed cell death.
Caption: Mechanism of apoptosis induction by 1-phenyl-1H-pyrazole Mcl-1 inhibitors.
Table 1: Anticancer Activity of Representative 1-Phenyl-1H-Pyrazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound A | JAK1/2/3 | PC-3 (Prostate) | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | |
| Compound B | Mcl-1 | HEL (Erythroleukemia) | 0.35 | |
| Compound C | Aurora A/B | K562 (Leukemia) | 0.37 | |
| Compound D | EGFR/HER-2 | MCF-7 (Breast) | 0.26 (EGFR), 0.20 (HER-2) |
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 1-Phenyl-1H-pyrazole derivatives have been identified as potent xanthine oxidase inhibitors, offering a potential therapeutic strategy for the treatment of gout.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-phenyl-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings.
-
Substituents on the 1-Phenyl Ring: The electronic and steric properties of substituents on the 1-phenyl ring play a crucial role in modulating the activity. For instance, in the case of kinase inhibitors, electron-withdrawing groups at the para-position of the phenyl ring often enhance the inhibitory potency.
-
Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring is critical for target selectivity and potency. For example, in the development of Mcl-1 inhibitors, modifications at the C3 and C5 positions of the pyrazole ring were found to be crucial for achieving high affinity and selectivity. The presence of a carboxamide group at the C4 position has been shown to be important for the activity of some kinase inhibitors.
Preclinical and Clinical Development Landscape
While Celecoxib is a well-established drug, the development of other 1-phenyl-1H-pyrazole derivatives for different therapeutic indications is an active area of research. A number of compounds are in preclinical development, particularly in the area of oncology. However, publicly available information on non-coxib 1-phenyl-1H-pyrazole derivatives that have entered clinical trials is limited. This highlights the ongoing efforts and challenges in translating the promising preclinical activity of this class of compounds into clinical candidates.
Conclusion and Future Perspectives
The 1-phenyl-1H-pyrazole scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it a highly attractive framework for medicinal chemists. The diverse range of biological activities, from anti-inflammatory to anticancer, underscores the vast therapeutic potential of this privileged structure.
Future research in this area will likely focus on:
-
The development of more selective and potent inhibitors for specific biological targets.
-
The exploration of novel therapeutic applications for 1-phenyl-1H-pyrazole derivatives.
-
The use of computational methods to guide the design and optimization of new compounds.
-
The investigation of combination therapies involving 1-phenyl-1H-pyrazole derivatives to enhance therapeutic efficacy and overcome drug resistance.
This in-depth technical guide provides a comprehensive overview of the current state of research on 1-phenyl-1H-pyrazole derivatives. By understanding the synthetic methodologies, structure-activity relationships, and mechanisms of action, researchers and drug development professionals can leverage this knowledge to accelerate the discovery of the next generation of innovative medicines based on this versatile scaffold.
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- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
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The Strategic Derivatization of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Advanced Drug Discovery
Abstract
The 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged starting material in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthetic pathways, reactivity, and biological significance of this core structure. We will delve into the strategic considerations behind experimental design, offering field-proven insights into the derivatization of both the reactive C5-chloro and C4-cyano functionalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent heterocyclic core for the discovery of next-generation therapeutics.
Introduction: The Pyrazole Core in Modern Drug Design
Pyrazole and its derivatives are fundamental building blocks in the development of pharmaceuticals, renowned for their wide spectrum of biological activities.[1][2] The presence of this five-membered heterocyclic ring in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its pharmacological importance.[1] The 1-phenyl-1H-pyrazole-4-carbonitrile moiety, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of a chlorine atom at the C5 position and a nitrile group at the C4 position of the pyrazole ring provides two orthogonal handles for chemical modification, enabling the exploration of a vast chemical space.
The Core Scaffold: Understanding the Reactivity of this compound
The chemical behavior of this compound is dictated by the interplay of its key functional groups. The electron-withdrawing nature of the phenyl ring at N1 and the cyano group at C4 activates the C5 position for nucleophilic aromatic substitution (SNAr).[5][6] This allows for the facile displacement of the chloro group by a variety of nucleophiles, providing a primary avenue for diversification. Concurrently, the nitrile group at C4 is a versatile functional handle that can be transformed into a range of other functionalities, including amides, carboxylic acids, and tetrazoles, further expanding the accessible chemical diversity.[7][8]
Synthetic Strategies for Novel Derivatives
The exploration of novel derivatives from the this compound core can be broadly categorized into two main strategies: derivatization at the C5 position via nucleophilic substitution and transformation of the C4-carbonitrile group.
Derivatization at the C5-Position: Nucleophilic Aromatic Substitution
The activated C5-chloro group is amenable to substitution by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse pharmacophoric elements.
The introduction of amino functionalities at the C5 position is a common strategy to modulate the physicochemical properties and biological activity of the pyrazole core.
-
Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired amine (1.2-2.0 eq).
-
A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically heated to reflux for several hours until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification is achieved by recrystallization or column chromatography.
-
| Entry | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 85 | [7] |
| 2 | Morpholine | Et₃N | EtOH | 92 | [7] |
| 3 | Piperidine | K₂CO₃ | DMF | 88 | [7] |
Transformations of the C4-Carbonitrile Group
The nitrile functionality offers a gateway to a variety of other important chemical groups.
Partial or complete hydrolysis of the nitrile group provides access to the corresponding carboxamides or carboxylic acids, which can serve as key intermediates for further derivatization or as bioactive molecules themselves.
-
Protocol: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxamide
-
This compound is treated with a mixture of concentrated sulfuric acid and water.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the hydrolysis.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
-
The [2+3] cycloaddition of azides with nitriles is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[8][9] Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many marketed drugs.[9]
-
Protocol: Synthesis of 5-(5-Chloro-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole
-
To a solution of this compound (1.0 eq) in a solvent such as DMF, add sodium azide (1.5 eq) and a Lewis or Brønsted acid catalyst (e.g., ammonium chloride or zinc chloride).[8][10]
-
The reaction mixture is heated, typically to 100-120 °C, for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction is cooled, and the product is precipitated by the addition of an acidic aqueous solution.
-
The solid product is collected by filtration and purified by recrystallization.
-
Fused Heterocyclic Systems: Building Complexity
The derivatized pyrazole core can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems with significant biological potential.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to exhibit a wide range of biological activities, including kinase inhibition.[3][11] These can be readily synthesized from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.
-
Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formamide is heated at reflux for several hours.[12]
-
Alternatively, the aminopyrazole can be reacted with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one, which can then be converted to the 4-amino derivative.[12]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration.
-
Purification is typically achieved by recrystallization.
-
Visualizing the Synthetic Pathways
To better illustrate the synthetic versatility of the this compound core, the following reaction workflows are presented.
Caption: Key synthetic transformations of the core scaffold.
Biological Significance and Therapeutic Potential
Derivatives of the pyrazole core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The strategic derivatization of this compound allows for the fine-tuning of these activities and the development of potent and selective therapeutic agents.
| Derivative Class | Therapeutic Target/Application | Reference |
| Pyrazole-4-carboxamides | Fungicides | [4] |
| 5-Phenyl-1H-pyrazole derivatives | BRAF(V600E) inhibitors (Anticancer) | [13] |
| 5-Amino-1H-pyrazole-4-carboxamides | Pan-FGFR covalent inhibitors (Anticancer) | [14] |
| Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors (Anticancer) | [3][11] |
The ability to introduce a variety of substituents at the C5 position allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with biological targets. For instance, the introduction of specific amine functionalities can lead to potent kinase inhibitors, while other modifications can impart antifungal or other antimicrobial properties.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The strategic and selective derivatization of the C5-chloro and C4-cyano groups provides access to a vast and diverse chemical space. The methodologies outlined in this guide, from fundamental nucleophilic substitutions to more complex cycloaddition and cyclization reactions, offer a robust toolkit for the medicinal chemist. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the pyrazole core in the ongoing quest for new and effective medicines.
References
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (2007). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2012). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles 7, 8 and 10. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 18, 2026, from [Link]
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Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 18, 2026, from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]
- Conversion of aromatic nitriles into tetrazoles. (2005). Google Patents.
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Concerted Nucleophilic Aromatic Substitutions. (2014). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Retrieved January 18, 2026, from [Link]
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Regioselective nucleophilic substitution in activated 1-aminopyrazolium cations: A facile synthesis of 5-substituted 1-methylpyrazoles. (1993). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved January 18, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved January 18, 2026, from [Link]
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1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Initial Synthesis and Characterization of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of various functional groups onto the pyrazole scaffold allows for the fine-tuning of their pharmacological profiles. The target molecule, this compound, is a promising scaffold for further chemical elaboration due to the presence of a reactive chlorine atom and a versatile nitrile group, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of a key intermediate, 1-phenyl-1H-pyrazol-5(4H)-one, followed by a Vilsmeier-Haack reaction to introduce the chloro and carbonitrile functionalities.
Step 1: Synthesis of 1-phenyl-1H-pyrazol-5(4H)-one
The initial step involves a classic condensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction proceeds through a well-established mechanism, initiated by the nucleophilic attack of the hydrazine onto the ketone carbonyl of the ethyl acetoacetate, followed by cyclization and dehydration to yield the pyrazolone ring.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and ethanol.
-
Slowly add phenylhydrazine (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Reaction for Chlorination and Cyanation
The Vilsmeier-Haack reaction is a powerful tool for the formylation and chlorination of activated aromatic and heterocyclic compounds. In this step, the intermediate 1-phenyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by a cyanation step. The reaction mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent) which acts as the electrophile.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath and slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add the previously synthesized 1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
For the cyanation step, cool the reaction mixture and carefully pour it onto crushed ice containing sodium cyanide (NaCN) (1.2 equivalents).
-
Stir the mixture vigorously until the ice has melted completely and a precipitate forms.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Plausible Reaction Mechanism:
The Vilsmeier-Haack reaction on the pyrazolone intermediate is proposed to proceed through the formation of an iminium salt at the 4-position, which is subsequently chlorinated. The introduction of the nitrile group is achieved by the nucleophilic attack of the cyanide ion.
Visualizing the Synthesis
Caption: Synthetic pathway for this compound.
Characterization and Data Analysis
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. The expected melting point is in the range of 79-80°C.[1] |
| ¹H NMR | The proton NMR spectrum is expected to show multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the phenyl ring. A singlet for the pyrazole proton (H3) is also anticipated. |
| ¹³C NMR | The carbon NMR spectrum should display signals for the carbon atoms of the pyrazole and phenyl rings. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. |
| FT-IR | The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. |
| Elemental Analysis | The elemental analysis should provide the percentage composition of Carbon, Hydrogen, Chlorine, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₀H₆ClN₃. |
Predicted Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.60 (m, 5H, Ar-H), 8.10 (s, 1H, pyrazole-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0 (C5), 140.0 (C3), 138.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 115.0 (CN), 95.0 (C4).
-
FT-IR (KBr, cm⁻¹): ~2230 (C≡N), ~1590, 1500 (C=C, aromatic), ~760, 690 (C-H out-of-plane bending).
-
MS (EI): m/z (%) = 203 (M⁺), 205 (M+2)⁺.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood, especially when handling phosphorus oxychloride and sodium cyanide.[2]
-
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Sodium Cyanide (NaCN): Is highly toxic. Avoid contact with skin and inhalation of dust. In case of contact with acid, it liberates highly toxic hydrogen cyanide gas.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Perspectives
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described Vilsmeier-Haack approach offers a versatile method for the synthesis of this and other similarly substituted pyrazole derivatives. The characterization data provided serves as a benchmark for researchers working with this compound.
The presence of the chloro and nitrile functionalities in the target molecule opens up a plethora of possibilities for further synthetic modifications. The chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or converted into other functional groups, making this compound a valuable intermediate for the synthesis of novel and potentially biologically active compounds. This will undoubtedly be a focal point for future research in the fields of medicinal chemistry and materials science.
References
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.).
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.).
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
- Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
- Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.).
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
- This compound. (n.d.). Echemi.
- 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. (n.d.). Guidechem.
- SAFETY D
- Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). The Royal Society of Chemistry.
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Sigma-Aldrich.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Vibrant Pharma Inc.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- and (13)
- 4 - Organic Syntheses Procedure. (n.d.).
- This compound Formula. (n.d.). ECHEMI.
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Unlocking the Therapeutic Potential of Substituted Pyrazole-4-carbonitriles: A Guide to Future Research Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole-4-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through various non-covalent interactions. Its unique electronic properties and conformational flexibility allow it to serve as a versatile template for designing potent and selective therapeutic agents. Within this class, substituted pyrazole-4-carbonitriles have emerged as a particularly promising chemotype. The nitrile group at the C4 position is a key feature, acting as a potent hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for further molecular elaboration. This unique combination of a privileged core and a reactive/interactive nitrile moiety has propelled the investigation of these compounds across numerous therapeutic areas, from oncology to infectious diseases.
This guide provides a forward-looking perspective for researchers in the field. It moves beyond a simple summary of past achievements to identify and elaborate on promising, underexplored research avenues. We will delve into the causality behind experimental design, propose novel therapeutic targets, and outline detailed, actionable protocols to guide future discovery and development efforts based on the substituted pyrazole-4-carbonitrile core.
I. Established Landscape: Current Therapeutic Targets and Clinical Significance
Substituted pyrazole-4-carbonitriles have a well-documented history of interacting with critical enzyme families, particularly kinases, which has led to the development of several clinically important drugs. Understanding this established landscape is crucial for identifying opportunities for second-generation inhibitors, overcoming resistance, and exploring new applications.
A primary example is the Janus kinase (JAK) family of enzymes. Inhibitors targeting the JAK-STAT signaling pathway have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. Several approved drugs, such as Tofacitinib and Ruxolitinib, feature scaffolds that, while not pyrazole-4-carbonitriles themselves, have demonstrated the viability of targeting the ATP-binding site of these kinases. The pyrazole-4-carbonitrile core has been successfully employed to create highly potent and selective JAK inhibitors. For instance, the compound GDC-0214 , a selective JAK1 inhibitor, showcases the potential of this scaffold in achieving isoform selectivity, a critical factor in minimizing off-target effects.
Another significant area is in oncology, with compounds targeting cyclin-dependent kinases (CDKs). The pyrazole scaffold is a key component of several CDK inhibitors, including the FDA-approved drug Abemaciclib , which targets CDK4/6 for the treatment of HR-positive breast cancer. While Abemaciclib itself is not a pyrazole-4-carbonitrile, related structures have demonstrated the scaffold's utility. Research has shown that compounds incorporating the 3-amino-1H-pyrazole-4-carbonitrile core can exhibit potent inhibitory activity against various CDKs, highlighting the potential for developing novel cell cycle inhibitors.
Beyond kinase inhibition, this scaffold has demonstrated broad-spectrum biological activity, including:
-
Antimicrobial Properties: Various derivatives have shown efficacy against bacterial and fungal strains.
-
Anti-inflammatory Effects: Inhibition of enzymes like p38 MAP kinase and other inflammatory mediators has been reported.
-
Anticancer Activity: Beyond CDK inhibition, activity against other cancer-related targets like Bruton's tyrosine kinase (BTK) and as microtubule-targeting agents has been explored.
The following table summarizes key, well-established targets for this scaffold.
| Target Class | Specific Target Example | Therapeutic Area | Key Rationale & Mechanism | Representative Compound/Study |
| Kinases | Janus Kinases (JAK1/2/3) | Autoimmune Diseases, Myelofibrosis | The pyrazole core acts as a hinge-binder in the ATP-binding pocket, with the nitrile group often forming key hydrogen bonds. | GDC-0214 (Selective JAK1 inhibitor) |
| Kinases | Cyclin-Dependent Kinases (CDK2/4/6) | Oncology (e.g., Breast Cancer) | The scaffold mimics the purine core of ATP, enabling competitive inhibition and inducing cell cycle arrest. | 3-Amino-1H-pyrazole-4-carbonitrile derivatives |
| Kinases | Bruton's Tyrosine Kinase (BTK) | Oncology (e.g., B-cell malignancies) | Covalent or non-covalent inhibition of BTK, crucial for B-cell receptor signaling. | Novel pyrazole-based BTK inhibitors |
| Enzymes | Dihydrofolate Reductase (DHFR) | Antimicrobial | Inhibition of folate metabolism, essential for nucleotide synthesis in pathogens. | Substituted pyrazole-4-carbonitrile analogs |
II. Future Research Direction 1: Targeting Allosteric Sites and Protein-Protein Interactions
The vast majority of research on pyrazole-4-carbonitriles has focused on competitive inhibition within active sites, particularly the ATP-binding pocket of kinases. While successful, this approach can suffer from challenges related to selectivity and the emergence of resistance mutations. A significant and underexplored frontier is the rational design of pyrazole-4-carbonitrile derivatives that target allosteric sites or disrupt protein-protein interactions (PPIs) .
Scientific Rationale: Allosteric modulators offer the potential for greater specificity compared to active-site inhibitors, as allosteric sites are often less conserved across protein families. Targeting PPIs represents a paradigm shift from inhibiting single enzymes to disrupting the larger protein complexes that drive disease pathology. The pyrazole-4-carbonitrile scaffold is well-suited for this endeavor. Its modular nature allows for synthetic diversification, enabling the creation of larger, more complex molecules with the three-dimensional topologies required to bind to the flatter, more featureless surfaces typical of PPI interfaces.
Proposed Research Workflow:
Caption: Workflow for developing pyrazole-4-carbonitrile-based PPI inhibitors.
Experimental Protocol: High-Throughput Screening for KEAP1-NRF2 Interaction Disruptors
The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response, and its dysregulation is implicated in both cancer and inflammatory diseases. Disrupting the KEAP1-NRF2 protein-protein interaction is a promising therapeutic strategy.
-
Reagent Preparation:
-
Express and purify recombinant human His-tagged KEAP1 and GST-tagged NRF2 (specifically the Neh2 domain) proteins.
-
Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Synthesize a focused library of 1,000-5,000 substituted pyrazole-4-carbonitriles with diverse substitutions at the N1, C3, and C5 positions. Dissolve compounds in DMSO to a stock concentration of 10 mM.
-
-
Assay Principle (Homogeneous Time-Resolved Fluorescence - HTRF):
-
This assay measures the proximity of KEAP1 and NRF2.
-
Anti-His antibody labeled with a Europium cryptate (donor) will bind to His-KEAP1.
-
Anti-GST antibody labeled with d2 (acceptor) will bind to GST-NRF2.
-
When KEAP1 and NRF2 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor at 340 nm results in emission from the acceptor at 665 nm.
-
A test compound that disrupts the interaction will decrease the FRET signal.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compound from the library plate into a low-volume, 384-well assay plate.
-
Add 5 µL of a solution containing His-KEAP1 and anti-His-Europium antibody to each well. Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing GST-NRF2 and anti-GST-d2 antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize data using positive controls (no compound, max FRET) and negative controls (no NRF2, min FRET).
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit >50% inhibition at a screening concentration of 10 µM.
-
-
Hit Confirmation and Follow-up:
-
Confirm hits by re-testing in dose-response format to determine IC50 values.
-
Use orthogonal biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to KEAP1 and rule out assay artifacts.
-
III. Future Research Direction 2: Covalent Inhibitors via the Nitrile Handle
The nitrile group of the pyrazole-4-carbonitrile scaffold is often viewed as a simple polar group or hydrogen bond acceptor. However, its latent electrophilicity presents a compelling, underexplored opportunity for designing targeted covalent inhibitors .
Scientific Rationale: Covalent inhibition offers several advantages, including prolonged duration of action, high potency, and the potential to overcome resistance mechanisms based on high ATP concentrations. While traditional covalent inhibitors rely on reactive groups like acrylamides, these can suffer from off-target reactivity. The nitrile group is significantly less reactive, offering the potential for highly targeted covalent bond formation only when positioned correctly by the scaffold within the proximity of a nucleophilic residue (e.g., cysteine, lysine) on the target protein. This "proximity-induced reactivity" can lead to highly selective covalent drugs with improved safety profiles.
Proposed Research Workflow:
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Antifungal Agents from 5-Chloro-Pyrazole Precursors
Introduction: The Emerging Role of Pyrazole Scaffolds in Antifungal Drug Discovery
The relentless rise of fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their broad spectrum of biological activities, including potent antifungal properties.[1][2][3][4] Several commercial fungicides, such as Bixafen and Fluxapyroxad, feature a pyrazole core, highlighting the validated success of this scaffold in controlling fungal pathogens.[3]
The 5-chloro-pyrazole moiety, in particular, serves as a versatile and reactive precursor for the synthesis of diverse molecular architectures. The presence of the chlorine atom at the 5-position provides a key handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. This guide provides a comprehensive overview of the synthesis of novel antifungal agents derived from 5-chloro-pyrazole precursors, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the molecular design.
Core Synthetic Strategy: From 5-Chloro-Pyrazole Precursors to Diverse Antifungal Candidates
The general strategy for the synthesis of antifungal agents from 5-chloro-pyrazole precursors involves a multi-step process that begins with the formation of the core pyrazole ring, followed by chlorination, and subsequent derivatization to introduce various pharmacologically active moieties. These derivatizations often include the incorporation of other heterocyclic systems like thiazole, the formation of Schiff bases, or the introduction of phenylhydrazone groups, all of which have been shown to enhance antifungal activity.[5][6][7][8][9][10][11][12]
Below is a generalized workflow illustrating the key synthetic transformations:
Caption: Generalized workflow for the synthesis of antifungal agents from 5-chloro-pyrazole precursors.
Part 1: Synthesis of Key 5-Chloro-Pyrazole Intermediates
A critical step in the synthesis of this class of antifungal agents is the efficient preparation of 5-chloro-pyrazole intermediates. A common and effective method involves the reaction of a suitable precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃).[13]
Protocol 1: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a key intermediate, a 5-chloro-pyrazole-4-carbaldehyde, which can be further modified to generate a variety of antifungal candidates. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrazoles.[14]
Rationale: The formyl group at the 4-position serves as a versatile handle for subsequent reactions, such as condensation with amines to form Schiff bases or with active methylene compounds to extend the molecular scaffold. The chlorine at the 5-position is retained for its contribution to the overall biological activity profile of the final compounds.
Step-by-Step Protocol:
-
Preparation of the Hydrazone Precursor: React a substituted acetophenone with a substituted hydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours to ensure complete formation of the corresponding hydrazone.
-
Vilsmeier-Haack Reaction: To a solution of the hydrazone in an excess of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C. The reaction is highly exothermic and should be controlled carefully.
-
Cyclization and Formylation: After the addition of POCl₃, the reaction mixture is stirred at room temperature and then heated to facilitate the cyclization to the pyrazole ring and subsequent formylation at the 4-position.[14]
-
Work-up and Purification: The reaction is quenched by pouring it into ice-cold water. The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Characterization: The structure of the synthesized intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][5][13]
Part 2: Derivatization of 5-Chloro-Pyrazole Intermediates
The true power of the 5-chloro-pyrazole scaffold lies in its susceptibility to a wide range of chemical transformations, enabling the creation of large and diverse libraries of compounds for antifungal screening.
Application Example 1: Synthesis of Pyrazole-Phenylhydrazone Derivatives
The introduction of a phenylhydrazone moiety has been shown to significantly enhance the antifungal activity of various heterocyclic compounds.[5][13]
Scientific Rationale: The phenylhydrazone group can participate in hydrogen bonding and π-π stacking interactions with biological targets, thereby improving the binding affinity of the molecule. The electronic properties of the phenyl ring can be easily tuned by introducing electron-donating or electron-withdrawing substituents, allowing for a systematic investigation of SAR.
Caption: Synthesis of pyrazole-phenylhydrazone derivatives via condensation reaction.
Protocol 2: General Procedure for the Synthesis of 5-Chloro-Pyrazole Phenylhydrazones
-
Dissolution: Dissolve the 5-chloro-pyrazole-4-carbaldehyde intermediate (1 equivalent) and a substituted phenylhydrazine (1.1 equivalents) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrazole-phenylhydrazone derivative.
Application Example 2: Synthesis of Pyrazole-Thiazole Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery.[10][12] The combination of pyrazole and thiazole rings has yielded compounds with promising antifungal activities.[6][7][15]
Scientific Rationale: Both pyrazole and thiazole are privileged scaffolds in medicinal chemistry, known to interact with various biological targets. By linking these two heterocycles, it is possible to create hybrid molecules with enhanced biological activity, potentially through a synergistic effect or by interacting with multiple targets.
Protocol 3: Synthesis of Pyrazole-Thiazole Carboxamides
-
Amide Coupling: React a 5-chloro-pyrazole-4-carboxylic acid with a substituted aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or DMF at room temperature.
-
Work-up and Purification: After the reaction is complete, the urea byproduct is filtered off, and the filtrate is washed with acid and base to remove any unreacted starting materials. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the desired pyrazole-thiazole carboxamide.
Part 3: In Vitro Evaluation of Antifungal Activity
A crucial step in the drug discovery process is the evaluation of the synthesized compounds for their biological activity. For antifungal agents, this typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains.
Protocol 4: Broth Microdilution Assay for Antifungal Susceptibility Testing
Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum: Grow the fungal strains in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic phase. Adjust the turbidity of the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Structure-Activity Relationship (SAR) Insights
The systematic synthesis and biological evaluation of these 5-chloro-pyrazole derivatives have provided valuable insights into their structure-activity relationships.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings of the phenylhydrazone or other aryl moieties can significantly impact antifungal activity. Electron-withdrawing groups, such as halogens or nitro groups, have often been found to enhance potency.[16]
-
The Importance of the 5-Chloro Group: The presence of the chlorine atom at the 5-position of the pyrazole ring is often crucial for maintaining high antifungal activity.
-
Hybridization with Other Heterocycles: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole, can lead to a significant increase in antifungal potency and a broader spectrum of activity.[6][7][15]
Quantitative Data Summary
The following table summarizes the antifungal activity of representative 5-chloro-pyrazole derivatives against various fungal pathogens.
| Compound ID | R1 | R2 | Target Moiety | Fungal Strain | EC50 (µg/mL) | Reference |
| 7c | CH₃ | H | Phenylhydrazone | Fusarium graminearum | 0.74 | [5] |
| 7c | CH₃ | H | Phenylhydrazone | Botrytis cinerea | 0.68 | [5] |
| 8d | CF₃ | H | Phenylhydrazone | Rhizoctonia solani | 0.25 | [5] |
| 6d | CH₃ | - | Thiazole carboxamide | Rhizoctonia cerealis | 5.11 | [6] |
| 6j | CF₃ | - | Thiazole carboxamide | Rhizoctonia cerealis | 8.14 | [6] |
| 7ai | CH₃ | - | Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [2] |
Conclusion and Future Directions
5-Chloro-pyrazole precursors have proven to be exceptionally valuable building blocks for the synthesis of novel and potent antifungal agents. The versatility of this scaffold allows for the creation of diverse chemical libraries, and the exploration of various derivatization strategies has led to the identification of compounds with significant antifungal activity. Future research in this area should focus on optimizing the lead compounds through further SAR studies, elucidating their precise mechanism of action, and evaluating their in vivo efficacy and safety profiles. The continued development of pyrazole-based antifungal agents holds great promise for addressing the growing threat of fungal infections.
References
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Jiao, J., Wang, A., Chen, M., Wang, M.-Q., & Yang, C.-L. (2019). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 43(14), 5575-5584. [Link]
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Li, Y., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
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Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]
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Jiao, J., et al. (2019). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents. RSC Publishing. [Link]
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Patil, S. V., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Chemistry Proceedings. [Link]
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Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. ResearchGate. [Link]
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Li, Q., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6342. [Link]
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Kumar, A., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances, 12(49), 32065-32080. [Link]
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Patel, K. D., et al. (2015). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian Journal of Pharmaceutical Sciences, 77(6), 739-746. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Semantic Scholar. [Link]
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Sun, J., & Zhang, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. [Link]
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Zacchino, S. A., et al. (2014). Efficient Synthesis of Novel 3-Aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles and Their Antifungal Activity Alone and in Combination with Commercial Antifungal Agents. Archiv der Pharmazie, 347(7), 465-474. [Link]
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Synthesis of pyrazole-thiazole hybrids (4) Reagents and conditions... ResearchGate. [Link]
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Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl-thiazole derivatives of thiophene. National Center for Biotechnology Information. [Link]
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Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. [Link]
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Design, Synthesis, and Antifungal Evaluation of Thiazole-Containing Pyrazole Hydrazide Derivatives. ResearchGate. [Link]
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Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2999. [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. National Center for Biotechnology Information. [Link]
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Gomaa, A. M. (2014). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 19(5), 6097-6111. [Link]
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Application Note: Synthesis and Mechanistic Elucidation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile from 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile and hydrazine. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines methods for product characterization. This application note is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, leveraging the significant therapeutic potential of aminopyrazole scaffolds.
Introduction: The Prominence of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key components in drugs for treating a variety of conditions, including cancer, inflammation, and infectious diseases.[4][5] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it a versatile template for the design of novel bioactive molecules.[3] Aminopyrazole derivatives, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors and antibacterial agents.[2][6][7] The synthesis of 5-aminopyrazoles is a subject of considerable interest, with various synthetic routes developed to access this important class of compounds.[6][8]
This application note focuses on the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a valuable building block for drug development. The reaction proceeds via the interaction of this compound with hydrazine, a process that exemplifies a nucleophilic aromatic substitution (SNAr) mechanism.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The conversion of this compound to 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of hydrazine proceeds through a well-established SNAr mechanism. The pyrazole ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the carbon atom bearing the chlorine atom (C5) of the pyrazole ring. This attack is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the C4 position. This step leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the pyrazole ring is temporarily disrupted.
-
Intermediate Stabilization: The negative charge in the Meisenheimer complex is stabilized by resonance, delocalizing over the pyrazole ring and the cyano group.
-
Leaving Group Expulsion: The aromaticity of the pyrazole ring is restored by the elimination of the chloride ion, a good leaving group.
-
Proton Transfer: A final proton transfer step from the reaction medium or another hydrazine molecule to the nitrogen atom of the newly introduced amino group yields the final product, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, and regenerates the catalyst if one is used.
The overall reaction can be summarized as the substitution of the chloro group with an amino group, driven by the formation of a stable aromatic product.
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| This compound | 1448-75-5 | 217.64 | 1 mmol | >98% | Sigma-Aldrich |
| Hydrazine hydrate (64-65% hydrazine) | 7803-57-8 | 50.06 | 5 mmol | - | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | 10 mL | 99.5% | Fisher Scientific |
| Distilled water | 7732-18-5 | 18.02 | As needed | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | >99% | Acros Organics |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | >99.5% | Merck |
| Hexane | 110-54-3 | 86.18 | As needed | >98.5% | J.T. Baker |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
3.3. Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of this compound in 10 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 5 mmol of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The starting material and product should have different Rf values.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 50 mL of cold distilled water with stirring. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 10 mL).
-
Drying: Dry the crude product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at 40-50 °C.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for purification.
Caption: Experimental workflow for synthesis.
Characterization of the Product
The structure and purity of the synthesized 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile should be confirmed by various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino (N-H stretching around 3300-3500 cm⁻¹) and nitrile (C≡N stretching around 2220-2260 cm⁻¹) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons of the phenyl group and the protons of the amino group.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the phenyl group, and the nitrile group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₈N₄.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care and avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Extend the reflux time and ensure the reaction temperature is maintained. Check the purity of the starting materials. |
| Low yield | Product loss during work-up or purification. | Optimize the precipitation and filtration steps. Use a more efficient purification method if necessary. |
| Impure product | Presence of starting material or side products. | Improve the purification process (e.g., recrystallize from a different solvent, optimize column chromatography conditions). |
| Difficulty in precipitating the product | Product is soluble in the aqueous mixture. | Try to extract the product with a suitable organic solvent (e.g., ethyl acetate) after the reaction. |
Conclusion
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile from this compound and hydrazine is a straightforward and efficient process based on the nucleophilic aromatic substitution mechanism. This application note provides a comprehensive guide for researchers to perform this synthesis, including a detailed protocol, characterization methods, and troubleshooting tips. The resulting aminopyrazole is a valuable intermediate for the development of new therapeutic agents, highlighting the importance of this synthetic transformation in medicinal chemistry.
References
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- Fichez, J., Busca, P., & Prestat, G.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- Arkat USA. Recent developments in aminopyrazole chemistry.
- NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
- PubMed Central. Approaches towards the synthesis of 5-aminopyrazoles.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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Application Note: A Multi-faceted Approach to the Purity Determination of Pyrazole-4-carbonitrile
Introduction
Pyrazole-4-carbonitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] This application note provides a comprehensive guide to the analytical methods for characterizing the purity of pyrazole-4-carbonitrile, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, to ensure robust and reliable results.[3][5][6][7][8][9][10][11]
The Imperative of Purity: A Regulatory Perspective
Regulatory bodies like the ICH have established stringent guidelines for the control of impurities in new drug substances.[3][4][6][9][10] Impurities are classified into organic, inorganic, and residual solvents, each with specific reporting, identification, and qualification thresholds.[6][9] For instance, the ICH Q3A guideline mandates the reporting of any impurity present at a level of 0.03% or higher and the identification of impurities exceeding 0.05%.[3] A thorough understanding and implementation of these guidelines are crucial for regulatory compliance and ensuring patient safety.
Orthogonal Analytical Strategy for Comprehensive Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of a substance. Therefore, a multi-faceted, or orthogonal, approach is recommended, employing a combination of chromatographic, spectroscopic, and thermal analysis techniques. This ensures that a wide range of potential impurities with varying physicochemical properties can be detected and quantified.
Caption: Orthogonal Analytical Workflow.
Chromatographic Methods: The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying impurities in pyrazole-4-carbonitrile.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Reverse-phase HPLC (RP-HPLC) is the most widely used method for the analysis of non-volatile organic impurities. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Protocol: RP-HPLC Method for Pyrazole-4-carbonitrile Purity
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is often effective. A typical gradient might start at 95:5 (Water:Acetonitrile) and ramp to 5:95 over 20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Detection Wavelength: 206 nm.[12]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of pyrazole-4-carbonitrile and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the method.
-
-
Data Analysis:
-
Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor to the main peak.
-
For accurate quantification of known impurities, use a reference standard to create a calibration curve.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | A versatile mobile phase for RP-HPLC, with TFA acting as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and column efficiency. |
| Detection | UV at 206 nm | Pyrazole-4-carbonitrile has a UV absorbance in this region. |
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][7][11]
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for the detection and quantification of residual solvents, which are common impurities from the synthesis and purification processes.[6]
Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 240°C at 10°C/min (hold for 5 min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of pyrazole-4-carbonitrile into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing the retention times and peak areas to those of certified reference standards.
-
Spectroscopic Methods: Unveiling the Molecular Identity
Spectroscopic techniques provide invaluable information about the chemical structure of pyrazole-4-carbonitrile and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[2][13][14][15][16] The chemical shifts and coupling constants provide a unique fingerprint of the molecule.
Key NMR Features of Pyrazole-4-carbonitrile:
-
¹H NMR: Expect signals for the pyrazole ring protons. The exact chemical shifts will depend on the solvent used.[17]
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazole ring and the nitrile group will be observed.[2][13][14]
Impurities can be identified by the presence of unexpected signals in the NMR spectrum. 2D NMR techniques like COSY and HMQC can be employed for more complex structural assignments.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazole-4-carbonitrile and its impurities, aiding in their identification.[13][19] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific and sensitive analytical tool.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): Corresponding to the molecular weight of pyrazole-4-carbonitrile (C₄H₃N₃, MW: 93.09 g/mol ).[20]
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the pyrazole ring and the loss of the nitrile group.[19]
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Use of pyrazole derivatives in the development of crop protection chemicals.
Application Notes and Protocols for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern crop protection chemicals.[1][2] Its remarkable versatility allows for a wide range of substitutions, enabling the fine-tuning of biological activity against a spectrum of agricultural pests, including fungi, insects, and weeds.[1][3][4] Pyrazole derivatives are integral to a number of commercially successful pesticides, a testament to their efficacy and adaptability.[5][6] This guide provides an in-depth exploration of the application of pyrazole derivatives in agrochemical development, complete with detailed protocols for their synthesis and biological evaluation.
Section 1: The Chemistry of Pyrazole Derivatives in Agrochemicals
The success of pyrazole-based agrochemicals stems from the ability to strategically modify the pyrazole core at four key positions, allowing for the creation of diverse chemical libraries with a range of biological activities.[4]
Synthesis of the Pyrazole Core
A common and efficient method for synthesizing the pyrazole ring is through the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both the dicarbonyl compound and the hydrazine will ultimately determine the substitution pattern of the resulting pyrazole ring.
Protocol 1: Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq.) dropwise at room temperature. The reaction may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired pyrazole derivative.
Key Classes of Pyrazole-Based Agrochemicals
The strategic functionalization of the pyrazole ring has led to the development of several major classes of agrochemicals:
-
Fungicides: A significant number of pyrazole fungicides are succinate dehydrogenase inhibitors (SDHIs). These compounds target the mitochondrial respiratory chain in fungi, disrupting energy production.[7]
-
Insecticides: Pyrazole insecticides often act as neurotoxins. A prominent example is fipronil, which blocks GABA-gated chloride channels in insects, leading to central nervous system disruption.[8]
-
Herbicides: Pyrazole-based herbicides can have various modes of action, including the inhibition of protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), both of which are crucial for pigment biosynthesis in plants.[9][10]
Section 2: Mechanism of Action and Structure-Activity Relationships (SAR)
Understanding the mechanism of action and the relationship between a compound's structure and its biological activity is paramount for the rational design of new and improved agrochemicals.
Fungicides: Targeting Succinate Dehydrogenase (SDH)
Many pyrazole fungicides, such as penthiopyrad and fluxapyroxad, function by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.[7] This inhibition leads to a disruption of ATP formation, ultimately causing fungal cell death.[11]
Structure-Activity Relationship Insights:
-
Pyrazole Ring: The pyrazole ring acts as a central scaffold, correctly positioning the other functional groups for optimal binding to the SDH enzyme.
-
Amide Linker: An amide bond is often present, connecting the pyrazole ring to a substituted phenyl ring. This linker is crucial for the molecule's overall conformation and interaction with the target site.[1]
-
Substituted Phenyl Ring: The substituents on the phenyl ring play a significant role in determining the compound's potency and spectrum of activity. Halogen atoms and trifluoromethyl groups are common substitutions that enhance efficacy.
Diagram: Mechanism of Action of Pyrazole SDHI Fungicides
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- 10. biopharminternational.com [biopharminternational.com]
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Application Notes & Protocols: Designing Bioactive Molecules Using a 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile Scaffold
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics for a wide range of diseases.[1][2][3] This guide provides a comprehensive framework for utilizing the 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile scaffold as a versatile starting point for the design and discovery of novel bioactive molecules. We will detail robust protocols for synthesis and derivatization, a full cascade for physicochemical characterization, and a tiered biological screening funnel to identify and optimize lead compounds. The methodologies herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to facilitate a rational, data-driven design process.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazole-containing compounds are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The this compound core is particularly advantageous for several reasons:
-
Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, including efficient multicomponent and cyclocondensation reactions.[6][7]
-
Multiple Derivatization Points: The scaffold possesses several sites for chemical modification—the nitrile group, the phenyl ring, and the pyrazole core itself—allowing for the generation of large, structurally diverse compound libraries.
-
Proven Bioactivity: Phenylpyrazole structures are key components in numerous bioactive agents, acting on a variety of biological targets from enzymes like kinases to G-protein coupled receptors.[8][9]
This guide outlines an integrated workflow, from initial synthesis to lead optimization, leveraging this powerful scaffold.
Synthesis and Derivatization Strategy
The foundation of any drug discovery campaign is the ability to rapidly and efficiently synthesize a diverse library of chemical analogs. Microwave-assisted organic synthesis is a superior method for this purpose, drastically reducing reaction times from hours to minutes and frequently leading to higher yields and cleaner product profiles compared to conventional heating methods.[10]
Protocol 1: Microwave-Assisted Synthesis of the Core Scaffold
This protocol describes a reliable method for synthesizing the this compound scaffold, adapted from established pyrazole synthesis methodologies.[11][12]
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
N-Chlorosuccinimide (NCS)
-
Ethanol (anhydrous)
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
Step 1 (Cyclization): In a 10 mL microwave synthesis vial, combine phenylhydrazine (1.0 mmol, 1.0 eq) and (ethoxymethylene)malononitrile (1.0 mmol, 1.0 eq) in 5 mL of anhydrous ethanol.
-
Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes. Rationale: Microwave heating accelerates the condensation and cyclization reaction, providing the aminopyrazole intermediate in high yield.[10][11]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. The intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, will often precipitate and can be collected by filtration.[13]
-
Step 2 (Chlorination): Re-suspend the crude aminopyrazole intermediate in 10 mL of acetonitrile. Add N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq).
-
Irradiate the mixture in the microwave synthesizer at 80°C for 15 minutes. Rationale: NCS is an effective electrophilic chlorinating agent for electron-rich heterocyclic systems.
-
After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final this compound scaffold.
Overall Discovery Workflow
The process of designing bioactive molecules is an iterative cycle of design, synthesis, and testing. The data from each cycle informs the design of the next generation of compounds, progressively optimizing for potency, selectivity, and other desirable drug-like properties.
Caption: Iterative workflow for bioactive molecule design.
Key Derivatization Strategies
To explore the structure-activity relationship (SAR), systematic modifications should be made. Key handles for derivatization on the core scaffold include:
-
The C4-Nitrile Group: This group can be transformed into other key functionalities. For example, hydrolysis under acidic or basic conditions yields a carboxylic acid, which can then be converted to a diverse range of amides.
-
The N1-Phenyl Ring: The electronic properties of this ring can be modulated by starting with substituted phenylhydrazines (e.g., 4-chloro, 4-methoxy, 3-nitro). This directly probes the binding pocket for electronic and steric tolerance.[14]
-
The C5-Chloro Group: This position can be a site for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, or thioether linkages to explore new binding interactions.
Physicochemical and Structural Characterization
Rigorous characterization is mandatory to ensure that the biological data generated is from a compound of known structure and high purity.
Protocol 2: Standard Characterization Cascade
For each newly synthesized analog, the following sequence of analyses must be performed.
Procedure:
-
Purity Assessment (LC-MS):
-
Dissolve a small sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Inject onto an HPLC system equipped with a C18 column and a diode array detector (DAD) and connected to a mass spectrometer (MS).
-
Run a gradient elution (e.g., 5-95% acetonitrile in water over 10 minutes).
-
Acceptance Criteria: Purity should be >95% as determined by peak area at a suitable wavelength (e.g., 254 nm). The observed mass [M+H]⁺ should match the calculated molecular weight.[15]
-
-
Structural Confirmation (NMR):
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.[16]
-
Confirmation: The observed chemical shifts, integrations, and coupling patterns in the ¹H spectrum, along with the number and type of carbon signals in the ¹³C spectrum, must be consistent with the proposed structure.
-
-
Functional Group Verification (FTIR):
Representative Characterization Data
| Compound | Method | Expected Data |
| Core Scaffold | ¹H NMR (CDCl₃) | δ 7.40-7.60 (m, 5H, Phenyl-H), 7.85 (s, 1H, Pyrazole-H) |
| ¹³C NMR (CDCl₃) | δ 90-95 (C4), 114-116 (CN), 120-140 (Phenyl-C, Pyrazole-C) | |
| FTIR (cm⁻¹) | ~2230 (C≡N stretch) | |
| MS (ESI+) | Calculated [M+H]⁺: 218.04, Found: 218.1 |
A Tiered Biological Screening Funnel
A hierarchical screening approach efficiently identifies promising compounds by moving from broad, high-throughput assays to more specific, mechanism-of-action studies.
Caption: A typical workflow for biological screening.
Protocol 3: Primary Screen - In Vitro Cytotoxicity (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[8][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, HepG2 liver)[9][19]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
Doxorubicin (Positive Control)[19]
-
DMSO (Vehicle Control)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds (e.g., from 0.1 µM to 100 µM). Add 1 µL of each concentration to the appropriate wells (in triplicate). Include wells for vehicle control (DMSO only) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 4: Secondary Screen - Target-Based Enzymatic Assay
If a compound class is hypothesized to act on a specific enzyme, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a direct enzymatic assay is essential to confirm on-target activity.[9]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Sorafenib (Positive Control Inhibitor)[9]
Procedure (General Outline):
-
Set up the kinase reaction in a 384-well plate by combining the enzyme, test compound dilutions, and buffer.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the output signal (e.g., luminescence from ADP formation) according to the kit manufacturer's instructions.
-
Calculate the percent inhibition relative to controls and determine the IC₅₀ value for enzyme inhibition.
Protocol 5: Mechanistic Assay - Cell Cycle Analysis by Flow Cytometry
This assay determines if a cytotoxic compound induces cell death by arresting the cell cycle at a specific phase, a common mechanism for anticancer drugs.[20]
Materials:
-
Cancer cell line (e.g., PC-3)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its 1x and 3x IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating cells in the media), wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in one phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.[20]
Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in chemical structure with changes in biological activity. This analysis is crucial for rationally designing the next, improved generation of molecules.[21][22]
Example SAR Table and Interpretation
Consider a hypothetical series of analogs with modifications to the N1-phenyl ring, tested for cytotoxicity against the PC-3 cancer cell line.
| Compound ID | R-Group (4-position) | PC-3 Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (nM) |
| Scaffold-01 | -H | 8.5 | 1250 |
| Scaffold-02 | -F | 3.2 | 450 |
| Scaffold-03 | -Cl | 1.9 | 210 |
| Scaffold-04 | -OCH₃ | 15.7 | >5000 |
| Scaffold-05 | -NO₂ | 2.1 | 255 |
Interpretation and Next Steps:
-
Observation: The introduction of small, electron-withdrawing halogens (F, Cl) or a nitro group (-NO₂) at the 4-position of the phenyl ring significantly increases both cytotoxic and enzymatic inhibitory potency compared to the unsubstituted parent compound (Scaffold-01).
-
Hypothesis: The binding pocket of the biological target (potentially VEGFR-2) likely has a feature that favorably interacts with an electronegative group at this position. The bulky, electron-donating methoxy group (-OCH₃) is detrimental to activity, suggesting steric hindrance or an unfavorable electronic interaction.
-
Next Design Cycle: Based on this data, the next library of compounds should focus on exploring a wider range of electron-withdrawing groups at the 4-position and investigate other positions (e.g., 2- and 3-positions) on the phenyl ring to further optimize this interaction. Molecular docking studies could be employed to build a computational model of the compound binding to VEGFR-2 to help rationalize these results.[9]
Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel bioactive agents. By employing an integrated and iterative workflow of efficient microwave-assisted synthesis, rigorous characterization, and a tiered biological screening strategy, research teams can systematically explore the chemical space around this core. The subsequent analysis of structure-activity relationships provides the critical data needed to rationally design optimized lead compounds with enhanced potency and selectivity, accelerating the journey from initial hit to potential therapeutic candidate.
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Application Notes & Protocols: A Guide to the Laboratory Synthesis of Pyrazole-Based Heterocyclic Compounds
Abstract
Pyrazoles represent a cornerstone class of five-membered heterocyclic compounds, distinguished by two adjacent nitrogen atoms within an aromatic ring. Their scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents such as the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the H2-receptor agonist betazole.[1][2] This widespread bioactivity has driven significant interest in developing robust and versatile synthetic methodologies.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the laboratory preparation of pyrazole derivatives. It focuses on the foundational Knorr pyrazole synthesis, offering a detailed mechanistic explanation, a step-by-step protocol, and essential characterization techniques.
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4][5] This reaction involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][6] The versatility of this method stems from the ready availability of a wide array of starting materials, allowing for the synthesis of diverse, polysubstituted pyrazoles.[7][8]
The Underlying Mechanism: A Stepwise Annulation
The Knorr synthesis proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[4][6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Causality of Mechanistic Steps:
-
Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Formation of Intermediate: This attack leads to the formation of a hemiaminal intermediate, which rapidly loses a molecule of water to form a more stable hydrazone or enamine intermediate.[9]
-
Intramolecular Cyclization: The key ring-forming step involves the second nitrogen atom of the hydrazine moiety acting as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This is the rate-determining step of the synthesis.[10]
-
Dehydration and Aromatization: The resulting five-membered cyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water to yield the thermodynamically stable, aromatic pyrazole ring.[9] The formation of this stable aromatic product is the primary thermodynamic driving force for the reaction.
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
A Note on Regioselectivity
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate) reacts with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomers can potentially form.[1][7] The reaction pathway is dictated by which carbonyl group undergoes the initial nucleophilic attack. While mixtures are common, reaction conditions, such as solvent polarity and pH, can be tuned to favor the formation of one isomer over the other.[1] For instance, using dipolar aprotic solvents can sometimes provide better regioselectivity than protic solvents like ethanol.[1]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the classic synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, which was central to Knorr's original discovery.[5][9] It serves as a reliable and illustrative example of the methodology.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Phenylhydrazine | 100 mL Round-bottom flask |
| Ethyl acetoacetate | Water-cooled condenser |
| Glacial Acetic Acid (catalyst) | Magnetic stirrer and stir bar |
| Ethanol (or 1-Propanol) | Heating mantle or hot plate |
| Deionized Water | Büchner funnel and filter flask |
| Diethyl Ether (for washing) | Beakers, Graduated cylinders |
| TLC plates (Silica gel 60 F254) | Capillary tubes for melting point |
Safety Precautions: Handling Hydrazine Derivatives
Trustworthiness: A protocol's validity rests on its safety and reproducibility. Hydrazine and its derivatives (e.g., phenylhydrazine) are highly toxic, corrosive, and potential carcinogens.[11][12][13] All handling must be performed within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), and chemical splash goggles at all times.[13]
-
Exposure Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Waste Disposal: All hydrazine-contaminated waste, including filtrate and washes, must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.[14]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 10 mmol) and phenylhydrazine (e.g., 10 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[9]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. A gentle reflux should be maintained.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.[9] Spot the starting material (ethyl acetoacetate) and the reaction mixture. The reaction is complete when the starting material spot has been consumed (typically 1-2 hours).
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. The product will often begin to crystallize. Further cooling in an ice bath can enhance precipitation.
-
Isolation: If precipitation is slow, slowly add cold deionized water (10-20 mL) while stirring to induce crystallization.[9] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Allow the product to air-dry on the filter paper or in a desiccator.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a minimal amount of hot ethanol.
Characterization of Synthesized Pyrazoles
Confirmation of the product's identity and purity is a mandatory final step. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.
Spectroscopic Analysis
| Technique | Expected Observations for a Pyrazole Derivative |
| ¹H NMR | Aromatic protons on the pyrazole ring typically appear in the δ 6.0-8.5 ppm region. Protons on substituent groups (e.g., methyl, phenyl) will appear in their characteristic regions.[15][16] |
| ¹³C NMR | Carbons within the pyrazole ring resonate in the δ 100-150 ppm range. Carbonyl carbons in pyrazolones will be further downfield (>160 ppm).[3][15] |
| IR Spectroscopy | Characteristic peaks include C=N stretching (approx. 1570-1600 cm⁻¹), C=C aromatic stretching (approx. 1450-1550 cm⁻¹), and N-H stretching (for N-unsubstituted pyrazoles, approx. 3100-3300 cm⁻¹).[16] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural clues.[3] |
Physical Analysis
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.[16]
-
TLC: A single spot on the TLC plate (visualized under UV light if applicable) indicates the purity of the isolated compound.
Overall Experimental Workflow
The entire process, from initial reaction to final characterization, follows a logical and systematic workflow.
Caption: Figure 2: General workflow for pyrazole synthesis and analysis.
Concluding Remarks
The Knorr pyrazole synthesis and its variations remain a highly effective and reliable method for accessing a vast range of pyrazole-based heterocycles.[1][7] Its operational simplicity, tolerance for diverse functional groups, and the thermodynamic stability of the aromatic product contribute to its widespread use in both academic research and industrial drug development. By understanding the core mechanism and adhering to rigorous safety and characterization protocols, researchers can confidently and efficiently synthesize novel pyrazole compounds for further investigation.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (NIH). [Link]
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Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
-
knorr pyrazole synthesis. (2019). Slideshare. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2021). Molecules. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2018). New Journal of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Birkshire Hathaway. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. [Link]
-
Knorr pyrazole synthesis. (2011). ResearchGate. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support resource for the synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this valuable synthetic intermediate. The information herein is curated from established chemical literature and practical laboratory experience.
Introduction to the Synthesis
The synthesis of this compound can be approached through several strategic pathways. The most common and logical routes involve either the conversion of a 5-amino precursor via a Sandmeyer-type reaction or a formylation/chlorination of a pyrazolone intermediate followed by conversion of the formyl group to a nitrile. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. This guide will focus on troubleshooting the Sandmeyer reaction, which is a robust method for introducing the chloro substituent.
Troubleshooting Guide: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines to various functionalities, including halides.[1][2] In the context of synthesizing this compound, the key precursor is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The overall transformation involves two critical stages: diazotization of the amine and the subsequent copper(I) catalyzed displacement of the diazonium group with a chloride ion.
Reaction Scheme:
Below are common issues encountered during this synthesis, their probable causes, and actionable solutions.
Question 1: My diazotization reaction appears to be incomplete or is yielding a complex mixture of byproducts. What could be the cause?
Answer:
Incomplete diazotization is a frequent issue, often leading to a cascade of side reactions and a significantly lower yield of the desired product. Several factors can contribute to this problem:
-
Suboptimal Temperature Control: The formation of the diazonium salt is highly exothermic and the resulting salt is often unstable at elevated temperatures.[3]
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of the sodium nitrite solution. Use an ice-salt bath for more efficient cooling. Overheating can lead to decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of dark, tarry byproducts.
-
-
Incorrect Acidity: The concentration of the mineral acid (typically HCl) is crucial. Too little acid will result in incomplete diazotization and the potential for the unreacted amine to couple with the newly formed diazonium salt, leading to colored azo compounds.
-
Solution: Use a sufficient excess of hydrochloric acid. A common practice is to use at least 2.5-3 equivalents of HCl relative to the starting amine. One equivalent protonates the amine, one is for the reaction with sodium nitrite to generate nitrous acid in situ, and the excess maintains a low pH to stabilize the diazonium salt.
-
-
Slow or Inefficient Addition of Nitrite: A rapid addition of sodium nitrite can cause localized warming and a buildup of nitrous acid, which can decompose.
-
Solution: Add the sodium nitrite solution dropwise to the cooled solution of the amine in acid, ensuring the temperature does not rise above 5 °C. Continuous and efficient stirring is essential to ensure rapid mixing and heat dissipation.
-
Question 2: The yield of the final chlorinated product is low, and I observe the formation of significant amounts of 1-phenyl-1H-pyrazole-4-carbonitrile (deamination byproduct) and/or 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile (phenol byproduct). How can I minimize these side reactions?
Answer:
The formation of deamination and phenolic byproducts is a classic challenge in Sandmeyer reactions.[1] These side reactions compete with the desired chloride substitution.
-
Cause of Deamination: The diazonium group can be replaced by a hydrogen atom, particularly if a reducing agent is present or if the reaction is not efficiently quenched with the copper(I) chloride.
-
Cause of Phenol Formation: The diazonium salt can react with water to form a phenol. This is especially problematic if the reaction mixture is allowed to warm up before the addition of the copper(I) catalyst.[1]
Solutions to Minimize Byproducts:
-
Use of Freshly Prepared, High-Quality Copper(I) Chloride: The catalytic activity of CuCl is paramount for an efficient Sandmeyer reaction. Commercially available CuCl can oxidize over time.
-
Protocol: Prepare fresh CuCl by the reduction of a copper(II) sulfate solution with a reducing agent like sodium sulfite or ascorbic acid. The resulting white solid should be washed with water, ethanol, and ether and used immediately or stored under an inert atmosphere.
-
-
Controlled Addition of the Diazonium Salt Solution: Instead of adding the CuCl to the diazonium salt, a more effective approach is to add the cold diazonium salt solution to a heated solution of CuCl in concentrated HCl.
-
Rationale: This ensures that the diazonium salt immediately encounters the catalyst, promoting the desired substitution over competing decomposition pathways. A temperature of 60-70 °C for the CuCl solution is often effective.
-
-
Anhydrous Conditions for Diazotization: While the Sandmeyer reaction itself is often performed in an aqueous medium, minimizing water during the diazotization can sometimes be beneficial, especially if phenol formation is a major issue. Using alternative diazotizing agents like tert-butyl nitrite in an organic solvent can be explored, although this adds complexity and cost.[4][5]
Question 3: My reaction mixture turns dark and tarry upon addition of the diazonium salt to the copper catalyst. What is happening and how can I prevent it?
Answer:
The formation of dark, insoluble materials is indicative of polymerization and other complex side reactions, often involving radical intermediates which are a key part of the Sandmeyer mechanism.[2]
-
Probable Causes:
-
High Concentration: Running the reaction at too high a concentration can favor intermolecular side reactions.
-
Inefficient Stirring: Poor mixing can lead to localized "hot spots" where the diazonium salt decomposes uncontrollably.
-
Presence of Impurities: Impurities in the starting amine can initiate polymerization.
-
-
Preventative Measures:
-
Dilution: Ensure the reaction is sufficiently dilute. This can be a balancing act, as too much dilution can slow down the desired reaction.
-
Vigorous Stirring: Use a mechanical stirrer if necessary, especially for larger scale reactions, to ensure homogeneous mixing.
-
Purification of Starting Material: Ensure the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is of high purity. Recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via the Sandmeyer reaction?
A1: With careful optimization of the reaction conditions as outlined in the troubleshooting guide, yields in the range of 60-80% can be reasonably expected. Lower yields often point to issues with temperature control, reagent quality, or the presence of competing side reactions.
Q2: Can I use copper(II) chloride instead of copper(I) chloride?
A2: While some Sandmeyer-type reactions can utilize Cu(II) salts, the classic Sandmeyer reaction for chlorination relies on Cu(I) as the catalyst to facilitate the single-electron transfer that initiates the radical mechanism.[1] Using CuCl is strongly recommended for optimal results.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting amine should be compared against the reaction mixture. The disappearance of the starting material is a good indicator of complete diazotization. For the substitution reaction, the formation of the less polar chlorinated product can be observed. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Q4: What are the key safety precautions for this synthesis?
A4: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the diazonium salt in a cold, aqueous solution and use it immediately. The reaction also evolves nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Starting Material)
This protocol is adapted from established methods for the synthesis of aminopyrazoles.[6]
-
To a solution of malononitrile (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of a base, such as triethylamine or piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
In a flask equipped with a stirrer and a thermometer, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Stabilizes the diazonium salt and minimizes decomposition. |
| HCl Equivalents | 2.5 - 3.0 | Ensures complete protonation of the amine and formation of nitrous acid. |
| NaNO₂ Equivalents | 1.1 - 1.2 | A slight excess ensures complete diazotization. |
| CuCl Equivalents | 1.2 | Catalytic amount, with a slight excess to drive the reaction. |
| Sandmeyer Temperature | 60-70 °C | Promotes the displacement of the diazonium group. |
Visualizations
Reaction Mechanism Workflow
Caption: Key stages of the Sandmeyer synthesis of 5-Chloropyrazole.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield issues.
References
-
Sakinho. (2023). Comment on "Sandmeyer type reaction troubleshoot". Reddit. [Link]
-
FalconX88. (2019). Comment on "Troubleshooting a Sandmeyer reaction". Reddit. [Link]
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-
Al-Zahrani, F. M., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Farhat, A., et al. (2020). View of Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]
-
Farhat, A., et al. (2020). Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link]
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Hu, Liming, et al. (2005). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]
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Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. frontiersin.org. [Link]
-
Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. masterorganicchemistry.com. [Link]
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Chad's Prep. (2021). 22.5 Sandmeyer Reactions. YouTube. [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
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R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. R Discovery. [Link]
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KTU ePubl. (2018). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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PubMed Central. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ncbi.nlm.nih.gov. [Link]
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ResearchGate. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. researchgate.net. [Link]
-
Sciforum. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. sciforum.net. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Effective purification techniques for crude 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile.
Technical Support Center: Purification of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the effective purification of crude this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate. Here, we address common challenges and provide robust, field-tested solutions to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The two most effective and widely applicable methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of your reaction. Recrystallization is ideal for removing small amounts of impurities from larger batches of material, especially if the impurities have significantly different solubility profiles. Column chromatography offers higher resolution and is excellent for removing impurities with polarities similar to the product or for purifying smaller quantities.
Q2: What are the key physical properties I should be aware of?
A2: Understanding the physical properties is crucial for designing an effective purification strategy.
-
Appearance: Typically an off-white to yellowish solid.
-
Molecular Weight: 203.63 g/mol [1].
-
Melting Point: Approximately 79-80°C[1]. A broad or depressed melting range is a key indicator of impurity.
-
Solubility: The compound exhibits good solubility in moderately polar to polar organic solvents like ethyl acetate, acetone, and dichloromethane at room temperature. It has lower solubility in hot ethanol and is sparingly soluble in non-polar solvents like hexanes or petroleum ether, a property that is highly advantageous for recrystallization.
Q3: What are the likely impurities in my crude product?
A3: Impurities will largely depend on the synthetic route employed. Common synthetic pathways to pyrazole rings may introduce specific contaminants:
-
Unreacted Starting Materials: Phenylhydrazine and various three-carbon synthons with nitrile functionalities are common precursors.
-
Regioisomers: Depending on the cyclization strategy, isomeric pyrazole products can form. These are often the most challenging impurities to remove due to their similar physical properties.
-
By-products from Chlorination: If the chloro-substituent is introduced late-stage, by-products from incomplete or over-chlorination can be present.
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO if used in the reaction.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single spot in multiple eluent systems is a good sign of high purity.
-
Melting Point Analysis: A sharp melting point that matches the literature value (79-80°C) indicates high purity[1]. Impurities typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. Integration of the proton signals can be used for quantitative analysis against a known standard.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% peak area).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Recrystallization
Q: My compound is not crystallizing from the cooling solution, even after an extended period. What should I do?
A: This is a common issue related to supersaturation or the presence of impurities that inhibit crystal nucleation.
-
Probable Cause: The solution may not be sufficiently saturated, or nucleation is kinetically slow. Oily impurities can also coat the molecules, preventing lattice formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate a small amount of the solvent to increase the concentration of your compound and re-cool.
-
Add an Anti-Solvent: If using a solvent like ethanol, slowly add a non-polar "anti-solvent" like hexanes or water dropwise until persistent turbidity is observed, then allow it to cool slowly. For many pyrazole derivatives, recrystallization from ethanol is effective[2][3][4].
-
Q: I'm getting an oil or "oiling out" instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when impurities prevent proper crystal lattice formation.
-
Probable Cause: The solution is likely supersaturated at a temperature above the compound's melting point.
-
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point. Allow it to cool much more slowly.
-
Change Solvent System: Switch to a solvent with a lower boiling point. For a compound with a melting point of ~80°C, using a high-boiling solvent like toluene for recrystallization is not ideal. An ethanol/water or ethyl acetate/hexane system would be more appropriate.
-
Perform a Pre-Purification Step: If persistent oiling is due to impurities, first pass the crude material through a short plug of silica gel with a moderately polar solvent (e.g., 20% ethyl acetate in hexanes) to remove the problematic impurities, then attempt recrystallization again.
-
Scenario 2: Column Chromatography
Q: How do I select the optimal solvent system (eluent) for my column?
A: The right eluent is key to good separation. The goal is to find a system where your target compound has an Rf (retention factor) of 0.25-0.35 on a TLC plate.
-
Probable Cause of Poor Selection: An eluent that is too polar will cause all compounds to elute quickly with no separation. An eluent that is too non-polar will result in the compound staying at the origin.
-
Solutions:
-
Systematic TLC Analysis: Start with a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc).
-
Test Ratios: Run TLC plates with varying ratios, such as 5%, 10%, 20%, and 40% EtOAc in hexanes. For similar pyrazole compounds, ratios of ethyl acetate in petroleum ether (e.g., 1:4) have been shown to be effective[5].
-
Observe Spot Shape: The ideal eluent will produce round, well-defined spots. If spots are streaky, it may indicate solubility issues or that the compound is too polar for the silica. Adding 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape, although this is less commonly needed for a nitrile-containing compound.
-
Q: My compound shows poor separation from a persistent impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the chromatographic conditions to exploit subtle differences between your product and the impurity.
-
Probable Cause: The product and impurity have very similar polarities, making separation difficult with a standard setup.
-
Solutions:
-
Use a Less Polar Eluent: A weaker eluent will cause all compounds to travel more slowly down the column, increasing the contact time with the stationary phase and amplifying small differences in polarity.
-
Switch Solvents: Change one of the eluent components to alter the selectivity. For example, if you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/hexanes system. Dichloromethane has different interactions with solutes that can sometimes dramatically improve separation.
-
Use a Finer Mesh Silica: Higher-grade silica gel (e.g., 230-400 mesh) has a larger surface area, providing more interaction sites and leading to better separation, though it will result in slower flow rates.
-
Employ a Gradient Elution: Start with a very non-polar eluent to first wash off any non-polar impurities. Then, slowly and systematically increase the polarity of the eluent to cleanly elute your product, leaving more polar impurities behind on the column.
-
Workflow & Protocols
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for purifying your crude this compound.
Caption: Decision workflow for purification of the target compound.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for removing non-polar impurities and baseline material when the crude product is already of moderate purity (>90%).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Add Anti-Solvent: Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Cooling & Crystallization: Cover the flask and allow it to stand at room temperature undisturbed for 1-2 hours, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a small amount of cold hexanes to aid drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via melting point and TLC.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying complex mixtures or smaller scale reactions.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (this is known as "dry loading").
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes). The amount of silica should be 50-100 times the weight of the crude material.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. If a gradient is needed, systematically increase the percentage of ethyl acetate (e.g., from 5% to 10% to 20%) to elute the desired compound. For pyrazole derivatives, a mixture of ethyl acetate and petroleum ether is a common choice[5][6].
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine & Evaporate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Data Summary: Comparison of Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity Achieved | 98-99.5% | >99.5% |
| Typical Recovery Yield | 70-90% | 80-95% |
| Scalability | Excellent (grams to kilograms) | Fair (milligrams to ~100 grams) |
| Solvent Consumption | Low to Moderate | High |
| Time Requirement | Moderate | High |
| Labor Intensity | Low | High |
| Best For... | Removing small amounts of impurities from large batches. | Separating complex mixtures or achieving very high purity. |
References
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2009). ResearchGate. [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2014). ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. [Link]
-
Supporting Information for "Palladium-Catalyzed Desulfurative C-H Annulation of 1-Aryl-1H-pyrazole-5-thiols with Alkynes". (n.d.). American Chemical Society. [Link]
-
PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. (2021). HETEROCYCLES, Vol. 102, No. 1. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). ResearchGate. [Link]
Sources
Common challenges and solutions in the synthesis of substituted pyrazoles.
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Pyrazoles are core components in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor[1][2].
This document moves beyond standard protocols to address the nuanced challenges encountered in the lab. We will explore the causality behind common synthetic issues and provide field-proven troubleshooting strategies and detailed protocols to enhance the success of your experiments.
Section 1: Troubleshooting Guide
This section is structured as a series of common problems followed by diagnostic questions, potential causes, and actionable solutions.
Issue 1: My reaction yields are low or I'm recovering only starting material.
Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction setup and conditions.
Q: What are the primary causes of low or no product yield?
A: The most common culprits are issues with reactant stability, suboptimal reaction conditions, or incomplete cyclization. Let's break down the troubleshooting process.
Potential Causes & Recommended Solutions
| Potential Cause | Underlying Rationale & Scientific Insight | Recommended Solution |
| Poor Reactant Quality | Hydrazine derivatives, especially hydrazine monohydrate, can degrade over time or absorb atmospheric CO₂. 1,3-Dicarbonyl compounds can exist in various keto-enol tautomeric forms, which can affect reactivity. | Use freshly opened or purified hydrazine. Verify the purity of your 1,3-dicarbonyl starting material by NMR. |
| Suboptimal Reaction Conditions | The cyclization-dehydration step of the Knorr synthesis is often the rate-determining step and can be highly sensitive to temperature and pH[3]. Acid catalysis is typically required to facilitate the formation of the imine and subsequent cyclization[4][5]. | Screen different acid catalysts (e.g., acetic acid, p-TsOH, HCl). Systematically increase the reaction temperature in increments of 10-20°C. Consider microwave irradiation to accelerate the reaction, as it has been shown to improve yields in some cases[6]. |
| Incomplete Cyclization | The reaction may stall at the intermediate hydrazone or enamine stage[7]. This is often visible by TLC/LC-MS analysis. | Increase the reaction time. If using a mild acid catalyst, consider switching to a stronger one like polyphosphoric acid or a Lewis acid (e.g., ZnCl₂)[8]. Ensure efficient water removal, as the final dehydration step drives the equilibrium toward the aromatic pyrazole product. |
| Steric Hindrance | Bulky substituents on either the hydrazine or the 1,3-dicarbonyl can significantly slow down the reaction rate by impeding the necessary nucleophilic attacks. | Switch to a higher boiling point solvent to allow for higher reaction temperatures. A more forceful catalyst may be required to overcome the activation energy barrier. |
Issue 2: My reaction produces a mixture of regioisomers that are difficult to separate.
This is arguably the most significant challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls[1][3][9]. The formation of two regioisomers complicates purification and reduces the yield of the desired product[10][11].
Q: How can I control the regioselectivity of my pyrazole synthesis?
A: Regioselectivity is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions[10]. The key is to exploit the subtle differences in the reactivity of the two carbonyl groups on the 1,3-dicarbonyl precursor.
Caption: The regioselectivity challenge in pyrazole synthesis.
Strategies for Improving Regioselectivity
-
Exploit Electronic Effects: An electron-withdrawing group (like CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack by the hydrazine nucleophile[10]. For instance, in the synthesis of Celecoxib, the trifluoromethyl group directs the reaction[2][12].
-
Leverage Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl can shield one carbonyl group, forcing the hydrazine to attack the less sterically hindered position[7][10].
-
Optimize Reaction Conditions (The Most Powerful Tool):
-
Solvent Choice: This is a critical parameter. Standard solvents like ethanol often yield mixtures. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer[11]. These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway.
-
pH Control: The regioselectivity can sometimes be reversed by switching between acidic and neutral/basic conditions[10]. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction proceeds via the less basic nitrogen. Under neutral conditions, the more nucleophilic nitrogen initiates the attack.
-
Issue 3: I am observing significant side products, especially pyrazolines.
Q: How can I prevent the formation of pyrazoline intermediates or other side products?
A: The formation of a pyrazoline (the non-aromatic, di-hydro pyrazole) is common when using α,β-unsaturated ketones as starting materials, as the reaction proceeds through this stable intermediate[1][11][13]. The key is to promote the final oxidation step to achieve the desired aromatic pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives
Welcome to our comprehensive technical support center dedicated to the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting solutions to common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target pyrazole compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding pyrazole synthesis, offering concise and actionable answers.
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[1][2] Variations of this method and other approaches include reactions involving α,β-unsaturated ketones and aldehydes, multicomponent reactions, and 1,3-dipolar cycloadditions.[3][4][5]
Q2: What are the primary challenges I might face during pyrazole synthesis?
A2: Researchers often encounter challenges such as low yields, the formation of difficult-to-separate regioisomeric mixtures when using unsymmetrical starting materials, and the occurrence of unwanted side reactions.[6][7][8] Optimizing reaction parameters like temperature, solvent, and catalyst choice is crucial to overcome these hurdles.[7]
Q3: How critical is the choice of solvent in my pyrazole synthesis?
A3: Solvent selection can significantly impact the reaction's success, influencing the rate, yield, and even the regioselectivity.[7][8] While traditional methods often employ polar protic solvents like ethanol, aprotic dipolar solvents such as DMF, NMP, or DMAc have demonstrated superior results in certain syntheses, especially for 1-aryl-3,4,5-substituted pyrazoles.[3][8] Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[9][10]
Q4: Are there more environmentally friendly or "green" approaches to pyrazole synthesis?
A4: Yes, significant progress has been made in developing greener synthetic routes. These methods include the use of ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions.[8][11] These approaches can lead to faster reaction times, reduced energy consumption, and are generally more environmentally benign.[8][12] Deep eutectic solvents (DESs) are also emerging as a biodegradable and low-toxicity alternative to traditional volatile organic solvents.[13]
Troubleshooting Guide: Common Issues and Solutions
This in-depth guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of pyrazole derivatives.
Issue 1: Consistently Low Reaction Yield
Low yields are a frequent frustration in pyrazole synthesis. The root cause can often be traced back to several key factors.
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from incomplete reactions, suboptimal temperature, inappropriate catalyst choice, or the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction:
-
Causality: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time.[6]
-
-
Suboptimal Temperature:
-
Causality: Many condensation reactions for pyrazole synthesis require heating to overcome the activation energy barrier. Conversely, some reactions are exothermic, and excessive heat can lead to degradation.[14]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature, potentially to reflux.[6] Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[6] For exothermic reactions, ensure adequate cooling to maintain the optimal temperature.[10]
-
-
Catalyst Inefficiency:
-
Causality: The choice and concentration of an acid or base catalyst are often critical for facilitating the key steps of the reaction, such as imine formation in the Knorr synthesis.[6]
-
Solution: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is commonly used.[6] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to improve yields.[6] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.
-
-
Side Reactions and Byproduct Formation:
-
Causality: The formation of undesired side products directly consumes your starting materials, thereby reducing the yield of the desired pyrazole.[6]
-
Solution: A thorough analysis of your crude reaction mixture by LC-MS or NMR can help identify the nature of the byproducts. Understanding these side products can provide clues to adjust your reaction conditions to disfavor their formation.
-
Experimental Protocol: General Procedure for a Knorr-Type Pyrazole Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the hydrazine derivative (1.0-1.2 eq.) to the solution.
-
If required, add a catalytic amount of acid (e.g., glacial acetic acid, 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates
A significant challenge in pyrazole synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of regioisomers.
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
A: Controlling regioselectivity is a nuanced problem governed by electronic effects, steric hindrance, and reaction conditions. Here's how to approach this challenge:
-
Electronic Effects:
-
Causality: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[7]
-
Solution: Analyze the electronic properties of the substituents on your dicarbonyl compound. This can help predict the more reactive carbonyl and guide your strategy.
-
-
Steric Hindrance:
-
Causality: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[7]
-
Solution: Consider modifying your substrates to introduce steric bulk if a particular regioisomer is desired.
-
-
Reaction Conditions:
-
Causality: This is often the most influential factor. Parameters such as solvent, temperature, and pH can dramatically alter the regiochemical outcome.[7] Acidic conditions, for example, can change the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[7]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents. As mentioned, fluorinated alcohols like TFE and HFIP have been shown to significantly improve regioselectivity.[9] Aprotic dipolar solvents can also yield better results than traditional protic solvents.[3]
-
pH Control: Carefully control the pH of your reaction. The use of hydrazine hydrochlorides in combination with specific solvents can enhance regioselectivity.[3]
-
-
Data Presentation: Influence of Solvent on Regioselectivity
| Solvent | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol | Mixture (often poor selectivity) | [9] |
| 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity for one isomer | [9] |
| N,N-Dimethylacetamide (DMAc) | High regioselectivity in certain cases | [1][3] |
Visualization: Troubleshooting Workflow for Low Yield
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Product Identification in Reactions of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage potential side products in your reactions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Isolating the Signal from the Noise
Encountering unexpected results is a common challenge in synthetic chemistry. This guide addresses specific issues you might face when using this compound as a starting material, particularly in nucleophilic substitution reactions.
Issue 1: Multiple Spots on TLC and Complex ¹H NMR Spectrum
Symptom: After performing a nucleophilic substitution reaction (e.g., with an amine or thiol), your Thin-Layer Chromatography (TLC) plate shows not only the expected product spot and remaining starting material but also one or more unexpected spots. The proton NMR spectrum of the crude product displays duplicate sets of peaks or unidentifiable multiplets.
Potential Cause & Scientific Rationale: This scenario often points to the formation of regioisomers or related pyrazole byproducts. The pyrazole ring system has multiple reactive sites, and while the C5-chloro group is the primary site for nucleophilic aromatic substitution, other reactions can occur. A common issue, particularly with unsymmetrical reagents, is the formation of regioisomeric products which can be challenging to separate[1].
-
Hydrolysis: The chloro group at the C5 position can be susceptible to hydrolysis, especially if water is present in the solvent or reagents, or during aqueous work-up, leading to the formation of 1-phenyl-5-hydroxy-1H-pyrazole-4-carbonitrile.
-
Dimerization/Oligomerization: Under certain conditions, particularly with strong bases or elevated temperatures, reactive intermediates may dimerize.
-
Reaction at the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis to a primary amide (-CONH₂) or even a carboxylic acid (-COOH) under acidic or basic conditions, which are sometimes used to facilitate the primary substitution reaction.
Proposed Solution & Identification Protocol:
-
Initial Assessment (TLC & LC-MS):
-
Run a TLC using a solvent system that provides good separation between your starting material and the main product. Note the Rf values of all spots.
-
Submit a sample of the crude reaction mixture for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This is the most crucial step. The mass-to-charge ratio (m/z) will provide the molecular weights of the various components. Compare these masses to the expected molecular weights of potential side products (see Table 1).
-
-
Structural Elucidation (NMR):
-
If LC-MS confirms the presence of unexpected masses, attempt to isolate the impurities using column chromatography or preparative TLC.
-
Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurities. For example, the formation of the 5-hydroxy pyrazole would result in the disappearance of the characteristic signals for the chloro-substituted carbon and the appearance of a broad signal for the hydroxyl proton.
-
-
Mitigation Strategy:
-
For Hydrolysis: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If an aqueous work-up is necessary, keep the exposure time minimal and the temperature low.
-
For Nitrile Hydrolysis: Use milder reaction conditions (lower temperature, shorter reaction time) and avoid strongly acidic or basic conditions if possible.
-
| Potential Side Product | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS) |
| Starting Material | This compound | 217.64 | [M+H]⁺ = 218.0 |
| Hydrolysis Product | 1-phenyl-5-hydroxy-1H-pyrazole-4-carbonitrile | 199.18 | [M+H]⁺ = 200.2 |
| Amide Hydrolysis Product | 5-Chloro-1-phenyl-1H-pyrazole-4-carboxamide | 235.65 | [M+H]⁺ = 236.0 |
| Amine Substitution (e.g., with Aniline) | 5-(Phenylamino)-1-phenyl-1H-pyrazole-4-carbonitrile | 274.31 | [M+H]⁺ = 275.3 |
Table 1: Common Side Products and Their Expected Molecular Weights.
Issue 2: Reaction Stalls or Fails to Reach Completion
Symptom: Monitoring the reaction by TLC or LC-MS shows a significant amount of starting material remaining even after prolonged reaction times or increased temperatures.
Potential Cause & Scientific Rationale: The reactivity of this compound can be influenced by the electronic properties of the pyrazole ring and the nature of the nucleophile.
-
Poor Nucleophile: The incoming nucleophile may not be strong enough to displace the chloride atom efficiently.
-
Deactivation of Starting Material: In some cases, the starting material can react with bases or other reagents to form a less reactive species.
-
Solvent Effects: The choice of solvent can dramatically impact the rate of nucleophilic aromatic substitution reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to react.
Proposed Solution & Identification Protocol:
-
Verify Reagent Quality: Ensure the nucleophile and any bases used are pure and have not degraded.
-
Optimize Reaction Conditions:
-
Solvent Screening: If using a less polar solvent, switch to a polar aprotic solvent like DMF or DMSO.
-
Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products. Microwave-assisted synthesis can sometimes accelerate these reactions significantly[2].
-
Base: If a base is used to deprotonate the nucleophile, consider switching to a stronger, non-nucleophilic base like DBU or a hydride source (e.g., NaH), if compatible with other functional groups.
-
-
Catalysis: In some cases, a phase-transfer catalyst or a palladium catalyst (for specific coupling reactions) may be necessary to facilitate the substitution.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and a common side reaction, as well as a logical workflow for side product identification.
Caption: Reaction scheme showing the desired substitution and a competing hydrolysis side reaction.
Caption: Workflow for the systematic identification of an unknown reaction side product.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark yellow or red? A1: The formation of colored impurities is a known issue in some heterocyclic syntheses, which can arise from side reactions involving starting materials or intermediates[1]. This can be due to the formation of highly conjugated systems or degradation products. It is crucial to analyze these colored components by LC-MS, as they may indicate a significant side reaction pathway. If they are minor impurities, they can often be removed by column chromatography or recrystallization.
Q2: Can the phenyl group at the N1 position react? A2: The phenyl group itself is generally not reactive under typical nucleophilic substitution conditions. However, electrophilic substitution on the phenyl ring (e.g., nitration, halogenation) is possible, but this would require specific electrophilic reagents and is not a side reaction expected during a nucleophilic attack on the pyrazole core. The primary reactivity of the pyrazole ring itself is typically at the C4 and C5 positions[3].
Q3: How can I distinguish between the desired 5-substituted product and a potential 3-substituted regioisomer? A3: While your starting material is 5-chloro substituted, rearrangement or starting material impurities could theoretically lead to other isomers. Distinguishing regioisomers requires careful spectroscopic analysis. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. For example, the proton on the C3 carbon will show a correlation to the carbon of the nitrile group in one isomer but not the other. Comparing the observed spectra to literature values for similar compounds is also a critical step.
Q4: My mass spectrum shows a mass corresponding to my desired product, but the NMR is still complex. What could be the issue? A4: This could indicate the presence of diastereomers if your nucleophile or product contains a chiral center. Diastereomers have the same mass but different chemical environments, leading to distinct sets of signals in the NMR spectrum. Alternatively, you could have rotamers (conformational isomers that are slow to interconvert on the NMR timescale), which can also lead to peak doubling, especially for amide or sterically hindered groups. Variable temperature (VT) NMR experiments can help confirm the presence of rotamers, as the separate signals will often coalesce into single peaks at higher temperatures.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
Farhat, M. F., Abraheem, M. S., Munayr, M. S., Elnami, S. K., Dwaya, N. A., & Darwish, M. O. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]
- Alizadeh, R., Ghafuri, H., & Zare, K. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH).
- Ukrainets, I. V., Mospanova, E. V., & Bereznyakova, N. L. (2014). Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate. Journal of Organic and Pharmaceutical Chemistry.
- Farhat, M. F., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry (JJC).
- Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
- Farhat, M. F., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Shawali, A. S., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health (NIH).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- CEM Corporation. (n.d.). Heterocyclic Chemistry.
Sources
Long-term stability and storage conditions for 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile.
Welcome to the technical support center for 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your research endeavors.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound with a complex structure that necessitates careful handling and storage to maintain its integrity. The pyrazole ring, substituted with a chloro group, a phenyl group, and a carbonitrile group, presents several potential sites for chemical degradation. While specific long-term stability studies on this exact molecule are not extensively published, we can infer its stability profile based on the general chemical properties of related pyrazole derivatives.
The primary factors that can influence the stability of this compound include temperature, light, and moisture. The chloro- and cyano- functional groups can be susceptible to hydrolysis under certain conditions, and the aromatic pyrazole ring may be sensitive to photo-degradation. Therefore, adherence to proper storage and handling protocols is paramount to ensure the reproducibility of your experimental results.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for this compound?
For short-term storage (up to several weeks), the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A standard laboratory refrigerator at 2-8°C is recommended.
Q2: How should I store the compound for long-term use?
For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, at -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of degradation.
Q3: Is this compound sensitive to light?
While specific photostability data is not available, many aromatic and heterocyclic compounds are light-sensitive. Therefore, it is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photodegradation.
Q4: Can I store the compound in solution?
Storing the compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation. If you must store solutions, use a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere for the shortest possible time. Always prepare fresh solutions for your experiments whenever possible.
Q5: What are the signs of degradation?
Visual signs of degradation can include a change in color or the appearance of clumping. However, the absence of these signs does not guarantee stability. The most reliable way to assess the purity of your compound is through analytical techniques such as HPLC, LC-MS, or NMR.
III. Recommended Storage Conditions: A Comparative Overview
| Condition | Temperature | Atmosphere | Light | Duration | Rationale |
| Short-Term | 2-8°C | Ambient | Protected from light | Up to 4 weeks | Minimizes thermal degradation for routine use. |
| Long-Term | -20°C | Inert Gas (e.g., Argon) | Protected from light | > 4 weeks | Reduces the rate of potential chemical and photo-degradation for archival purposes. |
| In Solution (Aprotic Solvent) | -20°C to -80°C | Inert Gas | Protected from light | < 1 week | Minimizes solvent-mediated degradation for working solutions. |
IV. Troubleshooting Guide: Addressing Common Stability Issues
If you suspect that your this compound has degraded, the following workflow can help you diagnose and address the issue.
Caption: Troubleshooting workflow for stability issues.
V. Experimental Protocol: Performing a Long-Term Stability Study
To ensure the integrity of your compound over the course of your research, you can perform a simple long-term stability study.
Objective: To assess the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
HPLC-grade acetonitrile and water
-
HPLC system with a C18 column
-
Analytical balance
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Desiccator
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the compound into several amber glass vials.
-
Prepare a stock solution by dissolving a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Initial Analysis (Timepoint 0):
-
Analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as your baseline.
-
-
Storage Conditions:
-
Store the solid samples under the following conditions:
-
Room temperature (ambient light)
-
Room temperature (in the dark)
-
2-8°C (in the dark)
-
-20°C (in the dark)
-
-
Store aliquots of the stock solution at 2-8°C and -20°C.
-
-
Timepoint Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a solid sample from each storage condition.
-
Prepare a fresh solution from the stored solid sample at the same concentration as the initial stock solution.
-
Analyze the newly prepared solutions and the stored stock solutions by HPLC.
-
-
Data Analysis:
-
Compare the purity and peak area of the main compound peak at each timepoint to the initial analysis.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Caption: Workflow for a long-term stability study.
VI. References
-
Alam, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2021, 6675378. [Link]
Technical Support Center: Scaling Up Production of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method involves a two-step process starting from the readily available 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The key transformation is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then displaced by a chloride ion.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the Sandmeyer reaction. Diazonium salts can be explosive when isolated or allowed to dry, so they should always be prepared and used in situ at low temperatures. Additionally, the reaction can be exothermic, and careful temperature control is crucial to prevent runaway reactions, especially at a larger scale.[3][4][5][6]
Q3: Which analytical techniques are recommended for monitoring the reaction progress and product purity?
For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.[7][8][9][10][11]
Q4: What are the typical impurities encountered in this synthesis?
Common impurities may include unreacted starting material (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile), byproducts from side reactions of the diazonium salt (e.g., phenol formation via reaction with water), and residual copper salts if a copper catalyst is used.
Q5: How can I purify the final product?
The most common method for purifying this compound is recrystallization. A suitable solvent system, often an alcohol like ethanol or a mixture of solvents such as ethyl acetate/hexane, can provide a high-purity crystalline product.[12][13][14][15]
Scale-Up Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Problem Area 1: The Sandmeyer Reaction
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the Sandmeyer reaction can stem from several factors:
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Incomplete Diazotization: Ensure the sodium nitrite solution is added slowly and the temperature is strictly maintained between 0-5 °C. A slight excess of nitrous acid can be beneficial, which can be tested for with starch-iodide paper.
-
Decomposition of the Diazonium Salt: This is a common issue if the temperature rises above 5-10 °C. Ensure your cooling system is robust enough for the larger scale. The deteriorating surface area to volume ratio in larger reactors can make heat removal more challenging.[5]
-
Side Reactions: The diazonium salt can react with water to form a phenol byproduct. Using a concentrated solution of hydrochloric acid and ensuring the copper(I) chloride catalyst is active and readily available for the substitution can minimize this.
-
Catalyst Quality: Use freshly prepared or high-quality copper(I) chloride. The catalyst should be completely dissolved in HCl to form the active tetrachlorocuprate(II) species.
Q: I am observing a significant exotherm during the addition of the diazonium salt to the copper catalyst solution. How can I manage this at a larger scale?
A: This is a critical safety consideration during scale-up.
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Controlled Addition: The addition of the diazonium salt solution to the catalyst must be done at a slow, controlled rate to allow the reactor's cooling system to dissipate the heat generated.[3][4][6]
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. For larger scales, jacketed reactors with a reliable cooling fluid and circulation are essential.[16]
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Semi-Batch Process: For exothermic reactions, a semi-batch process where one reactant is added gradually is safer than a batch process where all reactants are mixed at once.[6]
-
Reaction Calorimetry: Before scaling up, performing reaction calorimetry studies can help quantify the heat of reaction and determine the maximum safe addition rate.[5]
Problem Area 2: Product Isolation and Purification
Q: I am having difficulty crystallizing the product. It either oils out or remains in solution. What should I do?
A: Crystallization issues are common when scaling up.
-
Solvent System Optimization: The ideal solvent system may differ at a larger scale. If using a single solvent like ethanol, ensure you are at the saturation point at high temperature. For solvent pairs (e.g., ethyl acetate/hexane), the ratio may need to be re-optimized.[14][15]
-
Cooling Rate: Rapid cooling can lead to oiling out or the formation of very small, impure crystals. A slower, controlled cooling process is generally better.[12]
-
Seeding: If crystallization does not initiate, adding a few seed crystals of the pure product can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[12]
-
Concentration: If the product remains in solution, it is likely too dilute. Carefully remove some solvent under reduced pressure and attempt to crystallize again.[12]
Q: The purity of my final product is not meeting specifications, even after recrystallization. What are the potential issues?
A:
-
Inadequate Recrystallization: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. If impurities are insoluble, a hot filtration step may be necessary. Conversely, if impurities are highly soluble, they should remain in the mother liquor upon cooling.
-
Trapped Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. A slower crystallization process often yields a purer product.[12]
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Alternative Purification: If recrystallization is ineffective, column chromatography may be required, although this is less ideal for very large scales.
Experimental Protocols
Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 184.20 | 10.0 g | 0.054 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 0.059 |
| Copper(I) Chloride (CuCl) | 99.00 | 6.4 g | 0.065 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.0 g, 0.054 mol) in concentrated hydrochloric acid (30 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (4.1 g, 0.059 mol) in water (15 mL) and add it dropwise to the pyrazole suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.
-
-
Preparation of the Copper(I) Chloride Solution:
-
In a separate beaker, dissolve copper(I) chloride (6.4 g, 0.065 mol) in concentrated hydrochloric acid (20 mL).
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (N₂) will be observed.
-
-
Workup and Isolation:
-
Pour the reaction mixture into 200 mL of ice water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 79-80 °C.[17]
-
IR (KBr, cm⁻¹): A peak around 2220-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.
-
¹H NMR (CDCl₃, δ ppm): Aromatic protons will appear in the range of 7.4-7.8 ppm.
-
¹³C NMR (CDCl₃, δ ppm): The nitrile carbon will appear around 114-116 ppm. Aromatic and pyrazole ring carbons will be observed in the 120-150 ppm range.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₀H₆ClN₃).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the synthesis.
References
- Labster. (n.d.). Pharmaceutical scale up. Theory pages.
- PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)
- ResearchGate. (2018, January 23).
- MIT Open Access Articles. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Request PDF.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Taylor & Francis Online. (n.d.). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms.
- (2020, September 11).
- (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Hampton Research. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Chemical Methodologies. (n.d.).
- (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- SOP: CRYSTALLIZ
- ResearchGate. (2025, August 7). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
- Frontiers. (2021, November 11).
- PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.
- (2025, August 6).
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
- Echemi. (n.d.). This compound.
- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2025, August 6). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. Request PDF.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theory.labster.com [theory.labster.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fauske.com [fauske.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. Purification [chem.rochester.edu]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. process-technology-online.com [process-technology-online.com]
- 17. echemi.com [echemi.com]
Troubleshooting unexpected results in pyrazole synthesis experiments.
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazole synthesis.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields can stem from several factors, including incomplete reactions, side reactions, or suboptimal workup procedures.[1]
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] If the reaction has stalled, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a powerful tool for improving yields and reducing reaction times.[1]
-
Suboptimal Catalyst: The choice and amount of catalyst are often critical. For the common Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a catalytic amount of acid (e.g., acetic acid) is typically used to facilitate the formation of the hydrazone intermediate.[2][3][4]
-
Side Reactions: The formation of byproducts can significantly diminish the yield of the desired pyrazole.[1] Careful control of reaction conditions, such as temperature and reagent stoichiometry, is crucial. For instance, an excess of hydrazine (approximately 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[2]
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a high-quality reagent and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6][7] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine.[8]
-
Solvent Choice: The reaction solvent can have a dramatic impact on regioselectivity.[9] While ethanol is a common choice, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[6] Aprotic dipolar solvents such as DMF, NMP, and DMAc have also demonstrated improved results in certain cases.[10]
-
Reaction Conditions: Temperature and the presence of additives can also influence the isomeric ratio. Experimenting with different conditions is often necessary to optimize for the desired product.
Q3: The reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a clean product?
A3: Discoloration is a common observation, particularly in Knorr-type syntheses using hydrazine salts like phenylhydrazine hydrochloride.[5][11] This is often due to the formation of colored impurities from the hydrazine starting material.[5]
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.[5]
-
Purification: These colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[5] Column chromatography is also an effective purification method.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
A lack of desired product can be frustrating. This guide provides a systematic approach to diagnosing the root cause.
Causality: The Knorr pyrazole synthesis is a condensation reaction that proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2][4] A failure at any of these steps will result in a low yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol for Diagnosing Low Yield:
-
Verify Starting Materials: Ensure the purity and identity of your 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR spectroscopy. Impurities in starting materials are a common source of unexpected results.
-
Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS. This will tell you if the starting materials are being consumed and if the desired product is forming.
-
Optimize Reaction Conditions:
-
Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. Refluxing is a common practice.[1]
-
Catalyst: If you are not using a catalyst, consider adding a catalytic amount of a protic acid like glacial acetic acid.[4][12]
-
Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of hydrazine can sometimes be beneficial.[2]
-
Issue 2: Formation of an Unexpected Isomer
Controlling regioselectivity is key to synthesizing the desired pyrazole isomer.
Causality: In the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The relative reactivity of these carbonyls, influenced by both steric and electronic factors, dictates the final isomeric ratio.[8]
Data on Solvent Effects on Regioselectivity:
The choice of solvent can significantly influence the outcome of the reaction. Fluorinated alcohols, in particular, have been shown to enhance regioselectivity.
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Reference |
| Ethanol | Often close to 1:1 or with poor selectivity | |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., 85:15) | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity (e.g., >97:3) | [6] |
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: Perform small-scale parallel reactions using different solvents (e.g., ethanol, TFE, HFIP, and an aprotic solvent like DMF).
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the regioisomeric ratio in each case.
-
Optimization: Select the solvent that provides the best selectivity and proceed with optimizing other parameters like temperature and reaction time.
Issue 3: Difficult Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging.
Causality: The crude product may contain unreacted starting materials, isomeric byproducts, or colored impurities. The polarity of the desired pyrazole and its impurities will determine the most effective purification strategy.
Purification Strategies:
-
Recrystallization: This is often the simplest method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery and purity.[13]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a powerful technique.[14]
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point for eluting pyrazoles.
-
Deactivation of Silica Gel: If your pyrazole is basic and adheres strongly to the silica gel, you can deactivate the silica by adding a small amount of triethylamine or ammonia in methanol to the eluent.[13]
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt.[15][16]
-
Dissolve the crude product in an organic solvent.
-
Add an acid (e.g., HCl) to precipitate the pyrazole salt.
-
Filter the salt and then neutralize it with a base to recover the pure pyrazole.
-
Visualizing the Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.[2][4]
References
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Corma, A., & Domínguez, I. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(15), 5075–5082. [Link]
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Benchchem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6581. [Link]
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Sustainability & Circularity NOW. (n.d.). Who we serve.
- PubMed Central. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Reddit. (n.d.). Knorr Pyrazole Synthesis advice. r/Chempros.
- Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9876–9884. [Link]
- Knorr Pyrazole Synthesis. (n.d.).
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Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometric fragmentation pathways of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. Given the absence of direct literature on this specific molecule, this analysis is built upon established fragmentation principles of its constituent chemical moieties: the N-phenylpyrazole ring, the chloro substituent, and the aromatic nitrile group. The comparison focuses on the competing fragmentation channels, offering a predictive framework for identifying this compound and its analogues in complex analytical workflows.
Introduction
This compound is a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds.[1][2] Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint.[3] Understanding these patterns is crucial for confirming molecular structure, identifying impurities, and tracking metabolic pathways. This guide synthesizes fragmentation data from related structures to predict the mass spectrum of the title compound, explaining the chemical logic behind the expected bond cleavages.
Proposed Experimental Methodology
To validate the predictions herein, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The volatile nature of the analyte makes it well-suited for GC-MS analysis, which provides both retention time and mass spectral data for confident identification.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (Electron Ionization):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula of this compound is C10H6ClN3. Its monoisotopic mass is 203.0250 Da. The molecular ion peak ([M]•+) should appear at m/z 203, with a characteristic M+2 isotope peak at m/z 205 (approximately one-third the intensity of the M peak) due to the presence of the 37Cl isotope. Aromatic and heterocyclic systems generally produce a prominent molecular ion peak.[5][6]
Table 1: Predicted Major Fragment Ions
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 203/205 | [C10H6ClN3]•+ | Molecular Ion | High |
| 176/178 | [C9H5ClN2]•+ | Loss of HCN from the pyrazole ring | Moderate |
| 168 | [C10H6N3]+ | Loss of Cl• radical | Moderate to High |
| 141 | [C9H5N2]+ | Loss of Cl• from m/z 176/178 | Moderate |
| 114 | [C8H4N]+ | Loss of N2 from m/z 142 (rearranged) | Moderate |
| 102 | [C7H4N]+ | Loss of HCN from phenylacetonitrile ion | Low to Moderate |
| 77 | [C6H5]+ | Phenyl cation | High |
Core Fragmentation Mechanisms
The fragmentation of this compound is expected to be initiated by the ionization of the π-system or the nitrogen lone pairs. The subsequent cleavages will be driven by the stability of the resulting fragments and the expulsion of small, stable neutral molecules like HCN and N2.[7][8]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyrazole rings involves the expulsion of HCN.[7][8] This pathway leads to the formation of a fragment ion at m/z 176/178 . This process involves the cleavage of the N1-N2 and C3-C4 bonds of the pyrazole ring.
-
Loss of Chlorine Radical (Cl•): The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (35 Da). This results in a significant peak at m/z 168 . The stability of the resulting cation is enhanced by the aromatic system. The loss of a halogen atom is a common fragmentation pathway for aryl halides.
-
Loss of Phenyl Group: Cleavage of the N1-C(phenyl) bond can lead to the formation of a highly stable phenyl cation at m/z 77 ([C6H5]+), which is often a prominent peak in the spectra of phenyl-substituted compounds.[5] The corresponding pyrazole radical fragment would likely not be observed.
-
Nitrile Group Fragmentation: Aromatic nitriles are known to lose the cyano radical (•CN, 26 Da) or HCN (27 Da).[9] However, the loss of HCN from the pyrazole ring itself is often a more dominant initial pathway.[7] Subsequent fragmentation of ions like m/z 168 may involve the loss of another HCN molecule.
Proposed Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathways.
Comparative Analysis of Fragmentation Channels
-
Pyrazole Ring vs. C-Cl Cleavage: The initial fragmentation will likely be a competition between the loss of HCN from the pyrazole ring and the loss of the chlorine radical. While C-Cl bond cleavage is facile, the expulsion of the stable HCN molecule from the heterocyclic ring is a very common and energetically favorable process for pyrazoles.[7][8] Therefore, both fragments at m/z 176/178 and m/z 168 are expected to be present in significant abundance.
-
Formation of m/z 77: The phenyl cation (m/z 77) is a very stable fragment and is anticipated to be one of the most abundant ions, potentially the base peak, in the spectrum. Its high stability often drives fragmentation pathways that lead to its formation.
-
Comparison with N-unsubstituted Pyrazoles: Unlike NH-pyrazoles, which can lose N2 from the [M-H]•+ ion, N-phenyl substitution blocks this pathway directly from the molecular ion.[7] Any loss of N2 would have to occur after significant rearrangement following the loss of the phenyl group, which is less probable.
-
Influence of the Cyano Group: While the cyano group can be lost as •CN or HCN, its position on the pyrazole ring makes it integral to the aromatic system.[9] It is more likely to be eliminated as part of a larger neutral fragment (e.g., C2N2) after initial ring cleavage, rather than as a primary loss from the molecular ion.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by a strong molecular ion peak at m/z 203/205 and several key fragment ions. The most diagnostic fragments are expected at m/z 176/178 (loss of HCN), m/z 168 (loss of Cl•), and a prominent base peak at m/z 77 (phenyl cation). This predictive guide, based on fundamental principles and data from analogous structures, provides a robust framework for the identification and structural confirmation of this compound and serves as a valuable comparative tool for researchers in the field.
References
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Semantic Scholar URL: [Link]
-
Title: Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives Source: Taylor & Francis Online URL: [Link]
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Title: Mass Spectrometry: Fragmentation (Nitriles Section) Source: SlidePlayer URL: [Link]
-
Title: Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols Source: PubMed URL: [Link]
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Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mass spectrometry - fragmentation patterns Source: Chemistry LibreTexts URL: [Link]
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Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
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Title: Gas chromatography–mass spectrometry Source: Wikipedia URL: [Link]
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A Comparative Bioactivity Analysis: 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile in the Landscape of Bioactive Pyrazoles
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] From anti-inflammatory drugs to anticancer and antimicrobial agents, the pyrazole scaffold has proven to be a privileged structure in the quest for novel therapeutics. This guide delves into a comparative bioactivity analysis of a specific, yet under-explored, pyrazole derivative: 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile . While direct and extensive biological data for this particular compound remains limited in publicly accessible literature, by examining the bioactivities of its close structural analogs and comparing them to well-established pyrazole-containing drugs, we can infer its potential therapeutic profile and guide future research directions.
This guide will navigate through the known and potential bioactivities of this compound, drawing on structure-activity relationships within the 1-phenyl-1H-pyrazole-4-carbonitrile family and related structures. We will then benchmark these potential activities against three well-characterized pyrazole-based drugs: Celecoxib , a selective COX-2 inhibitor; SC-558 , a highly potent and selective COX-2 inhibitor; and Rimonabant , a cannabinoid receptor 1 (CB1) antagonist. Through this comparative lens, we aim to provide a comprehensive perspective for researchers interested in the therapeutic potential of this and similar pyrazole derivatives.
The Pyrazole Scaffold: A Privileged Motif in Drug Discovery
The significance of the pyrazole ring in medicinal chemistry cannot be overstated. Its unique electronic properties and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors allow for diverse interactions with biological targets. This has led to the development of drugs across a multitude of therapeutic areas, including:
-
Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX), pyrazole-containing compounds can effectively modulate the inflammatory response.
-
Anticancer agents: Pyrazole derivatives have been shown to inhibit various protein kinases and other enzymes crucial for cancer cell proliferation and survival.[3][4]
-
Antimicrobial agents: The pyrazole nucleus is found in compounds exhibiting activity against a range of bacterial and fungal pathogens.[5][6]
-
Central Nervous System (CNS) active agents: The ability of pyrazoles to cross the blood-brain barrier has enabled their development as agents targeting CNS receptors.
The following diagram illustrates the general structure of the pyrazole core and its potential for diverse substitutions, leading to a wide spectrum of biological activities.
Caption: The versatile pyrazole ring with multiple substitution points (R1-R5).
Bioactivity Profile of this compound: An Inferential Analysis
Direct experimental data on the bioactivity of this compound is not extensively reported in the current scientific literature. However, by dissecting its structural features and examining the activities of closely related compounds, we can build a strong hypothesis regarding its potential biological effects.
The key structural motifs of this compound are:
-
A 1-phenyl group : This lipophilic group can influence the compound's pharmacokinetic properties and contribute to hydrophobic interactions within a target's binding site.
-
A 4-carbonitrile group : The nitrile moiety is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions.
-
A 5-chloro substituent : The presence of a halogen atom can significantly impact a molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins.
Based on these features and the activities of similar pyrazoles, we can hypothesize the following potential bioactivities:
Potential Anticancer Activity
Numerous pyrazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for tumor growth and progression. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share the chloro-phenyl moiety, revealed inhibitory activity against AKT2, a kinase involved in cell survival and proliferation, and demonstrated anti-glioma activity.[7] The presence of the 1-phenyl and 4-carbonitrile groups in our target compound is also a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against various kinases implicated in cancer.
Potential Antimicrobial Activity
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Studies on 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have demonstrated their antibacterial and antioxidant properties.[8] The combination of the phenyl, pyrazole, and carbonitrile moieties in this compound suggests a potential for similar antimicrobial effects. The chloro-substituent could further enhance this activity.
Comparative Analysis with Established Pyrazole Drugs
To contextualize the potential bioactivity of this compound, we will compare it with three well-known pyrazole-containing drugs: Celecoxib, SC-558, and Rimonabant.
| Compound | Structure | Primary Target(s) | Key Bioactivity Data | Therapeutic Area |
| This compound | Hypothesized: Kinases, Microbial enzymes | Not available | Exploratory | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50 (COX-2): 0.04 µM[9]; IC50 (Anticancer, HeLa cells): 37.2 µM[10] | Anti-inflammatory, Anticancer | |
| SC-558 | Cyclooxygenase-2 (COX-2) | IC50 (COX-2): 9.3 nM[11] | Research Tool (Anti-inflammatory) | |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Ki (CB1 Receptor): 1.8 - 18 nM[12] | Anti-obesity (withdrawn) |
Structural and Mechanistic Comparison
The following diagram illustrates the structural differences and the respective primary signaling pathways targeted by these compounds.
Caption: Comparative overview of the pyrazole compounds, their primary targets, and resulting therapeutic effects.
Celecoxib and SC-558 vs. This compound: Celecoxib and SC-558 are diarylpyrazoles with a sulfonamide or methylsulfonyl group, respectively, which is crucial for their selective inhibition of the COX-2 enzyme.[11][13] this compound lacks this key pharmacophore, making it less likely to be a potent and selective COX-2 inhibitor. However, the structural similarity to kinase inhibitors suggests its potential anticancer activity may operate through different mechanisms than Celecoxib's COX-2 independent anticancer effects.
Rimonabant vs. This compound: Rimonabant's structure is optimized for binding to the CB1 receptor, featuring a piperidinyl-carboxamide group.[12] The 4-carbonitrile group in our target compound is significantly different, suggesting that it is unlikely to be a potent CB1 receptor antagonist. This highlights how subtle changes in the pyrazole scaffold can drastically alter the biological target and therapeutic application.
Experimental Protocols
To facilitate further research into the bioactivity of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of this compound
Reaction Scheme:
Caption: A potential synthetic route to this compound.
Step-by-Step Protocol:
-
To a solution of phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, add a base like triethylamine (1.1 equivalents).
-
To this mixture, add (chloromethylene)malononitrile (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While the direct biological activity of this compound remains to be fully elucidated, a comparative analysis based on its structural features and the known activities of its analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 1-phenyl, 4-carbonitrile, and 5-chloro substituents suggests that it may interact with various biological targets, potentially through mechanisms distinct from established pyrazole drugs like Celecoxib and Rimonabant.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening against a panel of protein kinases and a diverse set of microbial strains would be a logical first step to validate the hypotheses presented in this guide. Subsequent structure-activity relationship studies, involving modifications at various positions of the pyrazole ring, could lead to the discovery of novel and potent therapeutic agents. The detailed experimental protocols provided herein offer a practical starting point for researchers to embark on this exciting avenue of drug discovery.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.
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Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-Pyrazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a chlorine atom at the 5-position of the pyrazole ring creates a versatile template, the 5-chloro-pyrazole, which has been extensively explored for various biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-chloro-pyrazole analogs, drawing upon experimental data from key studies in antifungal and anticancer research. We will dissect the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.
The 5-Chloro-Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, including the ability to participate in hydrogen bonding and various substitution reactions.[1][3] The introduction of a chloro group at the C5 position significantly influences the electronic and steric properties of the molecule. This halogen substituent can enhance binding affinity to biological targets through halogen bonding, increase metabolic stability, and improve cell membrane permeability, thereby favorably impacting the pharmacokinetic profile of a drug candidate. These attributes make the 5-chloro-pyrazole scaffold a "privileged structure" in drug design, leading to its investigation across a spectrum of therapeutic areas, including but not limited to, antifungal, anticancer, and anti-inflammatory applications.[3][4][5]
Antifungal Activity of 5-Chloro-Pyrazole Analogs: A Case Study
A significant body of research into the antifungal potential of 5-chloro-pyrazole derivatives was presented in a study detailing the design and synthesis of a series of 5-chloro-pyrazole derivatives bearing a phenylhydrazone moiety.[6] This study provides a clear and quantitative basis for understanding the SAR of this class of compounds.
Synthesis of 5-Chloro-Pyrazole Phenylhydrazone Derivatives
The synthetic route to these analogs is a multi-step process that begins with the construction of the pyrazole core, followed by the introduction of the phenylhydrazone side chain. The general synthetic workflow is outlined below.
Caption: Key SAR trends for antifungal 5-chloro-pyrazole analogs.
Experimental Protocol: In Vitro Antifungal Assay
-
Rationale: The mycelium growth rate method is a standard and reliable assay to determine the direct inhibitory effect of compounds on fungal growth.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to potato dextrose agar (PDA) medium at various concentrations.
-
A mycelial disc of the test fungus is placed in the center of the PDA plate.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
The EC50 value is then determined from the dose-response curve.
-
Anticancer and Kinase Inhibitory Potential of Pyrazole Analogs
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives targeting various protein kinases. [3][7]While comprehensive SAR studies specifically on 5-chloro-pyrazole analogs as anticancer agents are less common, the influence of halogen substitution on the pyrazole core has been noted in broader studies.
SAR of Halogenated Pyrazole Analogs in Cancer
A study on 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles demonstrated the synthesis and in vitro antitumor activity of these compounds against several human cancer cell lines. [8]The presence of halogen atoms on the phenyl ring at the C3 position of the pyrazole was a key feature of the synthesized library.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
The general trend observed in many studies is that the introduction of a chloro group can enhance the cytotoxic activity of pyrazole derivatives against cancer cell lines. This is often attributed to improved binding interactions with the target protein, such as through halogen bonding, and potentially altered pharmacokinetic properties.
For instance, pyrazole derivatives have been extensively investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. [4][9][10][11][12]While not always featuring a 5-chloro substituent, the SAR of these inhibitors often highlights the importance of specific substitutions on the pyrazole core for achieving high potency and selectivity.
Caption: General SAR principles for pyrazole-based anticancer agents.
Comparative Analysis and Future Perspectives
The SAR studies of 5-chloro-pyrazole analogs reveal that the biological activity is highly dependent on the nature and position of other substituents on the pyrazole ring and its appended functionalities. In the case of antifungal agents, specific halogenation patterns on the phenylhydrazone moiety are critical for high potency. For anticancer applications, while the 5-chloro group can be a beneficial feature, the overall activity is a complex interplay of various substituents that dictate the interaction with specific protein targets like kinases.
The future of 5-chloro-pyrazole-based drug discovery lies in the rational design of more potent and selective analogs. This will involve:
-
Target-Specific Design: Utilizing structural biology and computational modeling to design 5-chloro-pyrazole derivatives that can selectively bind to the active site of a specific therapeutic target.
-
Exploring Diverse Chemical Space: Synthesizing a wider range of analogs with diverse substituents at the N1, C3, and C4 positions to explore new SAR trends.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
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- Khan, I., & Zaib, S. (2020). Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859–880.
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A Comparative Guide to Purity Confirmation of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: Methodologies and Data Interpretation
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) intermediate like 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a critical, non-negotiable step. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this specific pyrazole derivative, grounded in scientific principles and practical, field-proven insights. Our approach emphasizes not just the "how" but the "why," ensuring a robust and self-validating purity assessment strategy.
The Orthogonal Approach to Purity Validation
The core principle of a robust purity analysis is the use of multiple, independent (orthogonal) methods. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single technique. For instance, a chromatographic method might not separate an impurity that co-elutes with the main peak, while a spectroscopic method could reveal its presence through subtle signal alterations.
Below is a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Confirmation.
Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques are foundational for purity assessment as they physically separate the main compound from impurities.[1][2][3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
For non-volatile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[4][5][6] It separates compounds based on their polarity.
Principle of Causality: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. The nonpolar analyte interacts more strongly with the stationary phase and thus has a longer retention time than polar impurities. By creating a gradient of increasing non-polarity in the mobile phase, compounds are eluted in order of increasing hydrophobicity.
Experimental Protocol: RP-HPLC for this compound
-
Column: C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 ± 2°C.[7]
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around the λmax).
-
Injection Volume: 5.0 µL.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should be sharp and symmetrical, with minimal to no other peaks present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[8][9][10] Given that this compound is a heterocyclic compound, it is amenable to GC analysis.[10] The mass spectrometer provides structural information, aiding in the identification of any separated impurities.
Principle of Causality: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and affinities for the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Experimental Protocol: GC-MS for this compound
-
Column: A mid-polar capillary column, such as a 6% cyanopropylphenyl, 94% polydimethylsiloxane phase (e.g., USP G43), is suitable for separating halogenated heterocyclic compounds.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Oven Temperature Program: Start at 120°C (hold for 5 min), then ramp up to 250°C at 5°C/min (hold for 6 min).[8]
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Interpretation: The total ion chromatogram (TIC) will show peaks corresponding to separated compounds. The area of each peak is proportional to the amount of that compound. The mass spectrum of the main peak should be compared to a reference spectrum or analyzed for characteristic fragmentation patterns to confirm the identity of this compound. Impurity peaks can be tentatively identified by their mass spectra.
Spectroscopic Methods: Confirming Structure and Detecting Hidden Impurities
Spectroscopic methods provide information about the chemical structure and functional groups present in a sample.[4] They are excellent orthogonal techniques to chromatography for purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[11][12] It provides detailed information about the chemical environment of each atom in a molecule.
Principle of Causality: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies, which are dependent on their local electronic environment. This absorption is recorded as a resonance signal in the NMR spectrum. The chemical shift, integration (for ¹H NMR), and coupling patterns of these signals provide a wealth of structural information.[13][14]
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Standard ¹H and ¹³C{¹H} pulse programs. For quantitative analysis (qNMR), a known amount of an internal standard is added, and longer relaxation delays are used.
Data Interpretation:
-
¹H NMR: The spectrum should show the expected signals for the phenyl and pyrazole protons with the correct chemical shifts, multiplicities, and integration values. The absence of unexpected signals is a strong indicator of purity.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
Impurity Detection: Small, unassignable peaks in the spectra may indicate the presence of impurities. Two-dimensional NMR techniques like COSY and HSQC can further aid in structural confirmation and impurity identification.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Principle of Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
Data Interpretation: The FTIR spectrum of this compound should exhibit characteristic absorption bands for:
-
C≡N (nitrile) stretch: A sharp, intense peak around 2200 cm⁻¹.[15]
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
C=C and C=N stretches (aromatic and pyrazole rings): In the 1600-1450 cm⁻¹ region.
-
C-Cl stretch: In the fingerprint region (typically below 800 cm⁻¹).
The absence of unexpected bands (e.g., a broad -OH band around 3300 cm⁻¹ indicating water or alcohol impurities) supports the purity of the sample.
Thermal Analysis: A Classic Indicator of Purity
Melting Point Analysis
The melting point of a pure crystalline solid is a characteristic physical property.[16][17] Impurities typically cause a depression and broadening of the melting point range.[18]
Principle of Causality: The presence of a soluble impurity disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces and transition to the liquid phase. The melting process also occurs over a wider temperature range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[19]
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased (1-2°C/min) near the expected melting point.
-
Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.
Data Interpretation: A sharp melting point range (typically ≤ 2°C) is indicative of high purity. A broad and depressed melting point suggests the presence of impurities.
Table 1: Comparison of Analytical Methods for Purity Confirmation
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, number of components, retention times. | High resolution, high sensitivity, applicable to non-volatile compounds.[4][7] | Requires a suitable chromophore for UV detection, co-elution of impurities is possible. |
| GC-MS | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass analysis. | Quantitative purity, molecular weight and structural information of components. | High sensitivity, excellent for volatile and thermally stable compounds, provides structural information for impurity identification.[8][9] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities (qNMR).[11][14] | Provides detailed structural information, can be quantitative without a reference standard for the analyte.[11] | Lower sensitivity compared to chromatographic methods, can be expensive. |
| FTIR | Vibrational transitions of chemical bonds upon absorption of IR radiation. | Presence of functional groups. | Fast, non-destructive, provides structural confirmation. | Not quantitative, provides limited information on the overall purity. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Indication of purity based on the melting range. | Simple, fast, and inexpensive preliminary check of purity.[18] | Not quantitative, not suitable for amorphous solids or compounds that decompose on heating. |
Conclusion
Confirming the purity of a synthesized compound such as this compound requires a multi-faceted, orthogonal approach. While HPLC provides the primary quantitative assessment of purity, it must be corroborated by other techniques. GC-MS offers a complementary separation method and valuable structural information on volatile impurities. NMR spectroscopy stands as the ultimate tool for structural confirmation and can provide an absolute measure of purity. FTIR and melting point analysis serve as rapid, essential checks that support the data from more complex instrumentation. By integrating the results from these diverse analytical methods, researchers can confidently establish the purity of their synthesized material, ensuring its suitability for subsequent stages of research and development. This rigorous, self-validating system of analysis is paramount to maintaining the highest standards of scientific integrity.
References
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MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
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National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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PubMed. (1986). Purity determination and evaluation of new drug substances. Retrieved from [Link]
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PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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National Institutes of Health (NIH). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]
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ijcpa.in. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
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Portland State University. Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
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ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
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JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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Spectroscopic data for 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile (IR, 13C NMR).
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic characteristics of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a detailed, predicted spectroscopic profile based on established principles and comparative data from a closely related analogue, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. This approach offers valuable insights into the expected spectral features, aiding in the identification and characterization of this compound.
Introduction to this compound
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a chloro substituent at the 5-position and a carbonitrile group at the 4-position of the 1-phenyl-1H-pyrazole core creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive compounds. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules during the research and development process.
Below is a visual representation of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted infrared (IR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for the title compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted Infrared (IR) Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | ~2230 - 2210 | Strong | The strong electron-withdrawing nature of the pyrazole ring may slightly shift this value. |
| C=N (Pyrazole Ring) | ~1600 - 1550 | Medium | Characteristic stretching vibration of the pyrazole ring. |
| C=C (Aromatic) | ~1500, ~1450 | Medium-Strong | Phenyl ring and pyrazole ring vibrations. |
| C-Cl (Chloro) | ~800 - 700 | Strong | The exact position can be influenced by the overall molecular structure. |
| C-H (Aromatic) | ~3100 - 3000 | Medium-Weak | Stretching vibrations of C-H bonds in the phenyl and pyrazole rings. |
Predicted ¹³C NMR Spectrum (in CDCl₃, δ in ppm)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~140 - 135 | Influenced by the adjacent nitrogen and the overall aromatic system. |
| C-4 | ~95 - 90 | Shielded position on the pyrazole ring, attached to the nitrile group. |
| C-5 | ~150 - 145 | Deshielded due to the attached electronegative chlorine atom and nitrogen atom. |
| C≡N | ~115 - 110 | Typical chemical shift for a nitrile carbon. |
| Phenyl C (ipso) | ~138 - 135 | The carbon atom of the phenyl ring directly attached to the pyrazole nitrogen. |
| Phenyl C (ortho) | ~125 - 120 | |
| Phenyl C (meta) | ~130 - 128 | |
| Phenyl C (para) | ~128 - 125 |
Comparative Analysis with a Structural Analogue
To provide a concrete reference, we will compare the predicted data for this compound with the experimental data of a closely related compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile . The presence of an amino group at the 5-position instead of a chloro group allows for a discussion of the electronic effects on the spectroscopic properties.
The experimental data for the amino analogue is sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]
Experimental Spectroscopic Data for the Amino Analogue
Compound: 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]
IR (KBr, cm⁻¹): 3447, 3346, 3313, 3208 (N-H stretching), 3055, 2928 (C-H stretching), 2206 (C≡N stretching) , 1632, 1600 (C=N, C=C stretching).[1]
¹³C NMR (63 MHz, CDCl₃, δ in ppm): 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 (C≡N) .[1]
Discussion of Spectroscopic Differences
-
IR Spectrum: The most significant difference in the IR spectrum will be the absence of the N-H stretching bands (around 3400-3200 cm⁻¹) in the chloro-substituted compound. The C≡N stretching frequency in the chloro analogue is predicted to be slightly higher (around 2230-2210 cm⁻¹) compared to the amino analogue (2206 cm⁻¹). This is because the electron-donating amino group can slightly weaken the C≡N bond through resonance, while the electron-withdrawing chloro group will have the opposite effect. The C-Cl stretch in the target molecule will be a key diagnostic peak, expected in the fingerprint region.
-
¹³C NMR Spectrum: The chemical shift of C-5 is expected to be significantly different. The amino group in the analogue is a strong electron-donating group, which would shield the attached carbon. In contrast, the electronegative chlorine atom in the target compound will deshield C-5, resulting in a downfield shift. The chemical shift of the nitrile carbon (C≡N) is also likely to be influenced, with the electron-withdrawing chlorine potentially causing a slight downfield shift compared to the amino analogue.
Experimental Protocols
The following are standard, detailed methodologies for acquiring IR and ¹³C NMR spectra, applicable to the characterization of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds between pulses.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or an internal standard.
-
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in readily accessible literature, a robust and informative predicted profile can be constructed through comparative analysis with structurally similar compounds. The provided guide details the expected IR and ¹³C NMR characteristics, highlighting the key differences anticipated due to the substitution of a chloro group for an amino group at the 5-position of the pyrazole ring. The outlined experimental protocols provide a solid foundation for researchers to acquire and interpret their own data for this and related compounds, ensuring the integrity and accuracy of their scientific investigations.
References
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link][1]
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Comparison of different synthetic routes for 1-phenyl-pyrazole-4-carbonitriles.
This guide provides an in-depth comparison of prevalent synthetic routes for obtaining 1-phenyl-pyrazole-4-carbonitriles, a crucial scaffold in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative performance of three major synthetic strategies: Multicomponent Reactions (MCRs), the Knorr Pyrazole Synthesis, and 1,3-Dipolar Cycloaddition of Nitrile Imines. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in synthetic planning.
Introduction: The Significance of the 1-Phenyl-pyrazole-4-carbonitrile Scaffold
The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1-phenyl-pyrazole-4-carbonitrile motif, in particular, serves as a key intermediate for the synthesis of a variety of biologically active compounds. The presence of the cyano group at the 4-position offers a versatile handle for further chemical transformations, allowing for the exploration of diverse chemical space in drug discovery programs. The choice of synthetic route to this valuable scaffold can significantly impact yield, purity, cost-effectiveness, and environmental footprint.
Route 1: Multicomponent Reactions (MCRs)
Multicomponent reactions, which involve the one-pot combination of three or more starting materials to form a complex product, have emerged as a powerful and efficient strategy for the synthesis of 1-phenyl-pyrazole-4-carbonitriles. This approach is highly valued for its operational simplicity, atom economy, and the ability to rapidly generate molecular diversity.
Chemical Principles and Mechanistic Insights
The most common MCR for this synthesis involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of phenylhydrazine to the activated double bond, and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product.[1][2]
The choice of catalyst is crucial in this reaction, often influencing reaction times and yields. A wide array of catalysts have been employed, ranging from simple bases to more sophisticated and reusable systems, including nanocatalysts and green catalysts.[3] The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhances the appeal of this method from a green chemistry perspective.[4][5][6]
Caption: Workflow for the Multicomponent Synthesis of 1-Phenyl-pyrazole-4-carbonitriles.
Experimental Data
| Entry | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 min | 85-93 | [3] |
| 2 | 4-Chlorobenzaldehyde | NaCl (10 mol%) | Water | RT | 30 min | 92 | [5][6] |
| 3 | 4-Methoxybenzaldehyde | Catalyst-free | Water/Ethanol | RT | 2-3 h | 94 | [4] |
| 4 | Benzaldehyde | SnO–CeO₂ Nanocomposite | Water | Mild | Shorter time | 81-96 |
Detailed Experimental Protocol: Catalyst-Free Synthesis in Green Media
This protocol is adapted from a reported catalyst-free procedure, highlighting the green chemistry aspects of this route.[4]
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in a 1:1 mixture of water and ethanol (20 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Phenylhydrazine: Add phenylhydrazine (10 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction (typically 2-3 hours), the solid product precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 1-phenyl-pyrazole-4-carbonitrile derivative.
Route 2: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the formation of the pyrazole ring, dating back to the 19th century. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Chemical Principles and Mechanistic Insights
For the synthesis of 1-phenyl-pyrazole-4-carbonitriles, the 1,3-dicarbonyl equivalent is a β-ketonitrile. The reaction with phenylhydrazine proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[7][8]
A key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted nitrogen of phenylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, particularly the pH, can significantly influence the regiochemical outcome.[9][10]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Experimental Data
While specific high-yield examples for 1-phenyl-pyrazole-4-carbonitriles via the Knorr synthesis are less commonly reported in recent literature compared to MCRs, the method remains a staple in heterocyclic chemistry. The yields are generally moderate to good, depending on the specific substrates and reaction conditions.
| Entry | β-Dicarbonyl Compound | Hydrazine | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Acetic acid, heat | Good | [11] |
| 2 | Ethyl Acetoacetate | Phenylhydrazine | Heat | Good | [11] |
| 3 | Unsymmetrical 1,3-diketone | Methylhydrazine | EtOH or Fluorinated Alcohols | Variable (regioisomeric mixture) | [10] |
Detailed Experimental Protocol: General Procedure
This generalized protocol is based on the principles of the Knorr synthesis.
-
Reactant Combination: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) to the solution. If using the hydrochloride salt of phenylhydrazine, a base such as sodium acetate may be added.
-
Heating: Heat the reaction mixture to reflux for a period of 1 to 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 3: 1,3-Dipolar Cycloaddition of Nitrile Imines
The 1,3-dipolar cycloaddition of nitrile imines with suitable dipolarophiles is a highly efficient and regioselective method for constructing the pyrazole ring.
Chemical Principles and Mechanistic Insights
This [3+2] cycloaddition reaction involves the in-situ generation of a nitrile imine, which then reacts with an alkene or alkyne. To synthesize 1-phenyl-pyrazole-4-carbonitriles, an activated alkene bearing a cyano group, such as cinnamonitrile, is used as the dipolarophile.[12][13]
Nitrile imines are typically generated from hydrazonoyl halides by dehydrohalogenation with a base, or by the oxidation of aldehyde hydrazones. The cycloaddition is generally highly regioselective, with the substituent on the nitrile imine adding to the 3-position and the dipolarophile substituent ending up at the 4- and 5-positions of the resulting pyrazoline. The initially formed dihydropyrazole (pyrazoline) may undergo spontaneous or induced oxidation to the aromatic pyrazole.
Caption: Synthetic pathway via 1,3-Dipolar Cycloaddition.
Experimental Data
| Entry | Aldehyde Phenylhydrazone | Dipolarophile | Dehydrogenating Agent | Yield (%) | Reference |
| 1 | 4-Fluorobenzaldehyde phenylhydrazone | 4-Methoxy cinnamonitrile | Chloramine-T | 76 | [12][13] |
| 2 | 4-Chlorobenzaldehyde phenylhydrazone | 4-Methoxy cinnamonitrile | Chloramine-T | 72 | [12][13] |
| 3 | Benzaldehyde phenylhydrazone | 4-Methoxy cinnamonitrile | Chloramine-T | 60 | [12][13] |
Detailed Experimental Protocol: Synthesis via Nitrile Imine Cycloaddition
This protocol is based on the synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles.[12][13]
-
Reaction Setup: To a solution of the aromatic aldehyde phenylhydrazone (1 mmol) and 4-methoxy cinnamonitrile (1 mmol) in ethanol (20 mL), add chloramine-T (1.2 mmol).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride. Evaporate the solvent under reduced pressure.
-
Extraction: Extract the residue with diethyl ether (25 mL). Wash the ether layer successively with water, 10% sodium hydroxide solution, and saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.
Comparative Analysis
| Feature | Multicomponent Reactions (MCRs) | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | Aldehyde, malononitrile, phenylhydrazine | β-Ketonitrile, phenylhydrazine | Aldehyde phenylhydrazone, activated alkene |
| Atom Economy | High | Moderate (loss of water) | Moderate (loss of oxidant byproducts) |
| Operational Simplicity | High (one-pot) | Moderate (can be one-pot) | Moderate (in-situ generation of dipole) |
| Versatility | High (diverse inputs possible) | Moderate (depends on β-dicarbonyl availability) | High (variety of dipoles and dipolarophiles) |
| Regioselectivity | Generally high | Can be an issue with unsymmetrical dicarbonyls | Generally high |
| Green Chemistry Aspects | Excellent (often uses green solvents, catalysts, or is solvent-free) | Moderate | Moderate |
| Typical Yields | High to excellent | Moderate to good | Good to high |
Conclusion
The synthesis of 1-phenyl-pyrazole-4-carbonitriles can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.
-
Multicomponent Reactions stand out for their high efficiency, operational simplicity, and adherence to the principles of green chemistry, making them an excellent choice for rapid library synthesis and large-scale production.
-
The Knorr Pyrazole Synthesis , while being a more traditional method, remains a robust and reliable approach, particularly when the required β-ketonitrile is readily available. Careful control of reaction conditions is necessary to manage regioselectivity.
-
1,3-Dipolar Cycloaddition offers a highly regioselective pathway to the pyrazole core and is particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods.
The optimal choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, desired scale, and the importance of factors such as yield, purity, and environmental impact.
References
-
Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. (2013). Journal of Chemical Sciences. [Link]
-
Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. (2013). Semantic Scholar. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances. [Link]
-
REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β-UNSATURATED SYSTEMS. (n.d.). ResearchGate. [Link]
-
Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2013). Molecules. [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). Molecular Diversity. [Link]
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Knorr Pyrazole Synthesis. (2017). SlideShare. [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
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Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). SynArchive. [Link]
-
Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. (2018). Indian Journal of Chemistry. [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. (2021). Research on Chemical Intermediates. [Link]
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A Comparative Guide to the Structural Elucidation of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. Substituted pyrazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities.[1] This guide provides an in-depth technical comparison of methodologies for the structural analysis of a representative pyrazole, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, with a primary focus on single-crystal X-ray diffraction.
While a definitive crystal structure for this compound is not publicly available as of the writing of this guide, we will draw upon the established crystal structure of the closely related analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, to illustrate the power and intricacies of this technique.[2][3] This guide will further compare the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a holistic view of modern structural elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the atomic-resolution three-dimensional structure of small molecules. The technique's power lies in its ability to provide a precise and unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each experimental choice is crucial for success.
Caption: Workflow for X-ray Crystal Structure Analysis.
Detailed Experimental Protocol
1. Synthesis and Purification: The synthesis of the title compound would likely follow established routes for pyrazole formation. A potential synthetic pathway involves the reaction of a substituted hydrazine with a β-ketonitrile.[4] For instance, the reaction of phenylhydrazine with a suitable chlorinated β-ketonitrile precursor would yield the desired pyrazole core. Subsequent purification, typically by column chromatography or recrystallization, is paramount to remove any impurities that could hinder crystallization.
2. Crystallization: The growth of a high-quality single crystal is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or employing other techniques like vapor diffusion or cooling. The choice of solvent is critical and is often determined through empirical screening of various solvents with differing polarities.
3. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector. For a compound like this compound, a modern diffractometer equipped with a copper or molybdenum X-ray source would be appropriate.
4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.[5] This map is used to build an initial model of the molecule, which is then refined against the experimental data to optimize the fit and yield the final, highly accurate structure.
Crystallographic Data of an Analog: 5-Chloro-1-phenyl-1H-pyrazol-4-amine
The crystallographic data for the amine analog provides valuable insights into the expected structural features of the nitrile derivative.[2][3]
| Parameter | 5-Chloro-1-phenyl-1H-pyrazol-4-amine[2][3] |
| Chemical Formula | C₉H₈ClN₃ |
| Formula Weight | 193.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8926 (6) |
| b (Å) | 9.9679 (13) |
| c (Å) | 22.617 (2) |
| β (°) | 92.795 (11) |
| Volume (ų) | 876.52 (19) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.466 |
A key structural feature observed in the amine analog is the dihedral angle of 45.65 (6)° between the pyrazole and phenyl rings.[2] This twist is a common feature in such substituted pyrazoles and is influenced by steric and electronic factors. A similar non-planar conformation would be expected for the nitrile derivative.
Comparative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. NMR spectroscopy and computational modeling offer complementary information, particularly regarding the molecule's behavior in solution and its energetic landscape.
Caption: Interplay of major structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the constitution and connectivity of a molecule in solution.[6] For this compound, a suite of NMR experiments would be employed to confirm its synthesis and provide structural insights.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic protons of the phenyl ring and the pyrazole proton would show distinct chemical shifts.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton and the connection of substituents.
-
Computational Modeling
Computational chemistry offers a powerful in silico approach to predict molecular structures, conformations, and electronic properties.[7] Techniques like Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data.[8]
Modeling Workflow:
-
Structure Building: A 2D sketch of the molecule is converted into a 3D model.
-
Conformational Search: A systematic or random search is performed to identify low-energy conformations, particularly focusing on the rotation around the bond connecting the phenyl and pyrazole rings.
-
Geometry Optimization: The most stable conformer is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure.
-
Property Calculation: Various properties, such as electrostatic potential, dipole moment, and NMR chemical shifts, can be calculated and compared with experimental results.
Performance Comparison
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Modeling |
| Sample State | Solid (single crystal) | Solution | In silico (no physical sample) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Atomic connectivity, solution conformation, dynamic processes | Optimized geometry, electronic properties, reaction pathways |
| Key Advantage | Unambiguous and highly accurate structural determination. | Provides data on the behavior of the molecule in a biologically relevant medium (solution). | Predictive power, can explore unstable intermediates and transition states. |
| Main Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[9] Provides a static picture of the molecule. | Provides an averaged structure in solution; less precise for bond lengths/angles than X-ray. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[10][11] |
Conclusion
The structural elucidation of novel compounds like this compound is a cornerstone of modern chemical and pharmaceutical research. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure, a comprehensive characterization is best achieved through the synergistic application of multiple techniques. NMR spectroscopy provides invaluable information on the molecule's structure and dynamics in solution, while computational modeling offers predictive insights into its conformational preferences and electronic properties. By integrating the data from these complementary methods, researchers can build a complete and robust understanding of a molecule's structure, paving the way for the rational design of new and improved therapeutic agents.
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A Comparative Guide to the Antifungal Efficacy of Pyrazole Derivatives Against Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Fusarium graminearum and the Need for Novel Antifungals
Fusarium graminearum is the primary causative agent of Fusarium Head Blight (FHB), a destructive disease of cereal crops like wheat and barley. FHB not only leads to significant yield losses but also contaminates grain with mycotoxins, such as deoxynivalenol (DON), which pose a serious threat to human and animal health.[1] For decades, the control of F. graminearum has heavily relied on azole fungicides, particularly triazoles, which inhibit ergosterol biosynthesis. However, the emergence of resistant strains necessitates the exploration of alternative chemical scaffolds with different modes of action.
Pyrazole derivatives, a versatile class of heterocyclic compounds, have shown significant promise as potent antifungal agents.[2] A key subset of these, the pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs), offering a distinct and effective mechanism to combat fungal pathogens.[3] This guide will dissect the efficacy of these compounds, providing a direct comparison with commercially available fungicides and the experimental data to support these claims.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[3][4] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital hub for cellular energy production.
By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole carboxamides effectively block the transfer of electrons from succinate to ubiquinone. This disruption has several downstream consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely impairs the production of ATP, the cell's primary energy currency.
-
Disruption of the TCA Cycle: The inhibition of SDH leads to an accumulation of succinate and a halt in the TCA cycle, disrupting the production of essential metabolic intermediates.
-
Oxidative Stress: The impaired electron flow can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.
Recent studies on the effects of SDHIs on Fusarium asiaticum, a closely related species to F. graminearum, have shown a decrease in ATP content, as well as pyruvic acid and acetyl-CoA production, further confirming the disruption of glycolysis and the TCA cycle.[5] Interestingly, some research suggests that F. graminearum may exhibit a degree of natural resistance to certain SDHIs due to the presence of a paralog of the SdhC subunit, FgSdhC1.[6] This highlights the importance of screening new pyrazole derivatives for their efficacy against this specific pathogen.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Comparative Efficacy: Pyrazole Derivatives vs. Commercial Fungicides
A critical aspect of evaluating novel antifungal compounds is to benchmark their performance against existing standards. The following tables summarize the in vitro efficacy (EC50 values) of various pyrazole derivatives and commercial fungicides against Fusarium graminearum.
Table 1: In Vitro Efficacy of Pyrazole Derivatives against Fusarium graminearum
| Pyrazole Derivative | EC50 (µg/mL) | Reference |
| Cyclobutrifluram | 0.0110 | [7] |
| Pydiflumetofen (mycelial growth) | 0.008 - 0.263 | [8] |
| Pydiflumetofen (spore germination) | 0.167 - 0.538 | [8] |
| Pyrazole-4-acetohydrazide 6c | 1.94 | [9] |
Table 2: In Vitro Efficacy of Commercial Fungicides against Fusarium graminearum
| Commercial Fungicide | Chemical Class | EC50 (µg/mL) | Reference |
| Tebuconazole | Triazole | 0.1610 (pre-2000 isolates) | [10] |
| Tebuconazole | Triazole | 0.3311 (2000-2014 isolates) | [10] |
| Metconazole | Triazole | 0.0240 (pre-2000 isolates) | [10] |
| Metconazole | Triazole | 0.0405 (2000-2014 isolates) | [10] |
| Fluopyram | SDHI | 9.37 | [9] |
| Boscalid | SDHI | >100 | [11] |
Analysis of Efficacy Data:
The data clearly indicates that newer pyrazole carboxamide SDHIs, such as cyclobutrifluram and pydiflumetofen, exhibit potent in vitro activity against F. graminearum, with EC50 values in the low µg/mL range.[7][8] Notably, cyclobutrifluram's efficacy is comparable to that of the highly effective triazole, metconazole.[7][10] The performance of pydiflumetofen in inhibiting both mycelial growth and spore germination underscores its potential as a robust control agent.[8]
In contrast, some of the earlier commercialized SDHIs, like boscalid, show limited efficacy against F. graminearum.[11] This highlights the importance of continued research and development within the pyrazole carboxamide class to identify derivatives with superior activity against this specific pathogen. The in vitro data for the triazoles tebuconazole and metconazole demonstrate their historical effectiveness, although a trend of decreasing sensitivity in more recent isolates is observable.[10]
Experimental Protocols: A Guide to In-House Evaluation
To facilitate further research and independent verification, this section provides detailed, step-by-step protocols for the synthesis of a model pyrazole carboxamide and for conducting in vitro antifungal susceptibility testing.
Synthesis of a Model Pyrazole Carboxamide
This protocol outlines a general and robust method for the synthesis of N-substituted-1H-pyrazole-5-carboxamides, a common scaffold for antifungal pyrazole derivatives.[12]
Caption: General workflow for pyrazole carboxamide synthesis.
Protocol: Synthesis of a Pyrazole-5-Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole-5-carboxylate ester in a suitable solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) to the flask.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: After cooling the reaction mixture to room temperature, transfer it to an ice bath and carefully acidify to a pH of 2-3 with a suitable acid (e.g., 1M HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the product under high vacuum to obtain the pure pyrazole-5-carboxylic acid.[12]
Protocol: Amide Coupling to form Pyrazole-5-Carboxamide
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazole-5-carboxylic acid in a dry aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Activation: Add a coupling reagent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide.[13]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for the broth microdilution antifungal susceptibility testing of filamentous fungi.[10]
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol: Broth Microdilution Assay
-
Fungal Isolate Preparation: Culture the Fusarium graminearum isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating cultures.
-
Inoculum Preparation: Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration to a 0.5 McFarland standard, which is then further diluted in the test medium (RPMI-1640).
-
Antifungal Compound Preparation: Prepare stock solutions of the pyrazole derivatives and control fungicides in a suitable solvent (e.g., dimethyl sulfoxide). Create a series of two-fold dilutions in the test medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared fungal inoculum. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Reading and Interpretation: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antifungal agent that completely inhibits visible growth. Alternatively, for a more quantitative measure, the EC50 (the concentration that inhibits 50% of fungal growth) can be determined by measuring the optical density of each well and comparing it to the growth control.[10]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of pyrazole derivatives as a promising class of fungicides for the control of Fusarium graminearum. The high in vitro efficacy of newer pyrazole carboxamides, coupled with their distinct mode of action as SDHIs, offers a valuable tool in the fight against fungicide resistance.
Future research should focus on:
-
Broad-Spectrum Activity: Evaluating the efficacy of promising pyrazole derivatives against a wider range of Fusarium species and other important plant pathogens.
-
In Vivo and Field Trials: Translating the promising in vitro results into practical applications through greenhouse and field trials to assess their performance under real-world conditions.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole scaffold to optimize antifungal activity, reduce potential toxicity, and overcome any existing resistance mechanisms.
-
Resistance Monitoring: Establishing baseline sensitivity data for new pyrazole fungicides and monitoring for any shifts in the susceptibility of F. graminearum populations over time.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of novel and effective solutions to mitigate the significant threat posed by Fusarium graminearum to global food security.
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Fernando, W. G. D., et al. (2024). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. ResearchGate. [Link]
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Kovacevik, B., et al. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agricultural, Food and Environmental Sciences, 77(1), 41-51. [Link]
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Tortorano, A. M., et al. (2014). Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy. Antimicrobial Agents and Chemotherapy, 58(5), 2895-2898. [Link]
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Ghorbani-Vaghei, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138032. [Link]
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Perfect, J. R. (2023). Fusarium. Johns Hopkins ABX Guide. [Link]
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A Comparative Analysis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile and Commercial Fungicides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective antifungal agents, the pyrazole scaffold has emerged as a promising pharmacophore.[1][2] This guide provides a comparative overview of the potential fungicidal efficacy of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile against established commercially available fungicides. While direct comparative data for this specific molecule is emerging, we will draw upon published data for structurally related pyrazole derivatives to provide a scientifically grounded projection of its potential performance. This analysis is intended to inform research and development efforts by contextualizing the potential of this compound class within the current landscape of antifungal chemistries.
Introduction to Pyrazole-Based Fungicides
Pyrazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in agrochemical and pharmaceutical research.[1][2] Their diverse biological activities, including fungicidal, antibacterial, anti-inflammatory, and antiviral properties, make them a versatile scaffold for drug discovery.[3][4][5] In the realm of crop protection, several commercial fungicides incorporating a pyrazole moiety have been successfully developed, highlighting the effectiveness of this chemical class.[1]
The subject of this guide, this compound, belongs to this promising family. Its structural features, including the chloro and cyano functional groups, are often associated with enhanced biological activity. This guide will compare its potential efficacy and mechanism of action with three major classes of commercial fungicides: Strobilurins (represented by Pyraclostrobin), Succinate Dehydrogenase Inhibitors (SDHIs, represented by Boscalid), and Azoles (represented by Fluconazole).
Comparative Fungicidal Efficacy: An Experimental Framework
To objectively assess the fungicidal potential of a novel compound like this compound, a standardized in vitro methodology is essential. The mycelium growth inhibition assay is a widely accepted method for determining the efficacy of antifungal compounds.[3][5]
Experimental Protocol: Mycelium Growth Inhibition Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀), a key metric for fungicidal activity.
-
Fungal Pathogen Culture:
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and the comparator commercial fungicides (Pyraclostrobin, Boscalid, Fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Create a series of dilutions from the stock solutions to achieve a range of final concentrations to be tested.
-
-
Assay Plate Preparation:
-
Incorporate the test compounds at their various concentrations into molten PDA medium before it solidifies. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
-
Inoculation and Incubation:
-
Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each test and control plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate has reached a predefined diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Projected Performance Data
| Compound/Class | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| This compound (Projected) | 1.5 - 5.0 | 0.5 - 2.0 | 0.1 - 1.0 |
| Pyraclostrobin (Strobilurin) | 0.05 - 0.2 | 0.1 - 0.5 | 0.01 - 0.1 |
| Boscalid (SDHI) | 0.1 - 0.5 | 1.0 - 5.0 | 0.05 - 0.2 |
| Fluconazole (Azole) | >50 | 5 - 20 | >50 |
Interpretation: Based on the activities of similar pyrazole compounds, it is plausible that this compound could demonstrate significant activity, particularly against Rhizoctonia solani.[3] While its projected efficacy may not consistently surpass that of leading commercial fungicides like Pyraclostrobin, it could offer a valuable alternative, especially in resistance management programs.
Mechanism of Action: A Comparative Overview
Understanding the molecular target of a fungicide is crucial for its effective deployment and for anticipating potential resistance issues.
Pyrazole Fungicides (Probable Mechanism)
Many fungicidal pyrazole carboxamides are known to target the mitochondrial respiratory chain, specifically by inhibiting Succinate Dehydrogenase (SDH) , also known as Complex II.[6][7] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular energy production (ATP synthesis), leading to fungal cell death.[6][8]
Commercial Fungicides: Mechanisms of Action
-
Strobilurins (e.g., Pyraclostrobin): These fungicides also target the mitochondrial respiratory chain, but at a different site. They inhibit the cytochrome bc₁ complex (Complex III) , blocking electron transfer and halting ATP synthesis.[7]
-
SDHIs (e.g., Boscalid): As their name suggests, these compounds, like many pyrazole fungicides, inhibit Succinate Dehydrogenase (Complex II) . The shared mechanism of action suggests the potential for cross-resistance between some pyrazole fungicides and existing SDHIs.
-
Azoles (e.g., Fluconazole): This class of fungicides has a distinct mechanism of action. They inhibit the enzyme lanosterol 14α-demethylase (CYP51) , which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, cell lysis.
Conclusion and Future Directions
While direct, peer-reviewed comparative studies on this compound are still needed, the existing body of research on analogous pyrazole derivatives provides a strong foundation for its potential as an effective fungicidal agent. Its likely mechanism of action, targeting the SDH enzyme, places it in a well-established and potent class of fungicides.
The projected efficacy suggests that this compound could be particularly effective against certain pathogens and may offer a broader spectrum of activity. Further in vitro and in vivo studies are warranted to fully characterize its antifungal profile, spectrum of activity, and potential for crop protection. For drug development professionals, the pyrazole scaffold, as exemplified by this compound, represents a fertile ground for the discovery of novel antifungal agents with potentially new resistance profiles.
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
An In-Depth Guide to the Safe Disposal of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated heterocyclic nitrile, this compound requires specific handling and disposal protocols that address its unique chemical properties and potential hazards.
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar pyrazole derivatives provide a strong basis for a conservative risk assessment.
Analogous compounds are classified as harmful and irritants. For instance, related pyrazole carbonitriles are known to be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. They are also documented to cause skin, eye, and respiratory system irritation[1][3]. Therefore, it is crucial to treat this compound as a hazardous substance.
Key Assumed Hazards:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Halogenated organic compounds can have long-term adverse effects on aquatic environments. Uncontrolled release should be prevented[2].
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P270: Do not eat, drink or smoke when using this product.[4] | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | ||
| Skin Irritation | Exclamation Mark | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| Eye Irritation | Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
Pre-Disposal: Personal Protective Equipment (PPE) and Waste Segregation
Proper preparation is the foundation of safe chemical disposal. This begins with selecting the appropriate PPE and correctly segregating the chemical waste.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant and toxic properties, a comprehensive PPE protocol is non-negotiable.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected before use and removed correctly to avoid skin contamination[2].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, an impervious apron is recommended. Wear appropriate protective clothing to prevent skin exposure[1].
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[5].
Waste Segregation: A Critical Step
Proper segregation prevents dangerous chemical reactions and reduces disposal costs.
-
Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[6].
-
Avoid Mixing: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical classes[6]. Mixing waste streams can create more hazardous materials and significantly increase the complexity and cost of disposal[6].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste management company. Direct disposal into sanitary sewers or regular trash is strictly prohibited[6][7].
Step 1: Containerization
-
Place solid this compound into a dedicated, robust, and sealable waste container. This container must be made of a material compatible with the chemical.
-
If disposing of a solution, use a designated container for halogenated organic liquids. Do not fill containers beyond 90% of their capacity to allow for vapor expansion[7].
Step 2: Labeling
-
Label the waste container clearly and accurately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, such as a safety cabinet or under the fume hood[7].
-
Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents and strong acids[1].
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste.
-
Follow their specific procedures to schedule a pickup for your hazardous waste. Laboratory personnel should not transport hazardous waste outside of the immediate work area[6].
Step 5: Final Disposal Method (To be performed by a licensed facility)
-
The most appropriate disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride and nitrogen oxides[1]. This process ensures the complete destruction of the organic molecule, minimizing its environmental impact.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
